N,N-Diethyl-tert-octylamine,98
Description
Significance and Role in Contemporary Organic Chemistry
While extensive research specifically detailing the applications of N,N-Diethyl-tert-octylamine,98 is still emerging, its structural features as a bulky tertiary amine suggest its potential utility in several key areas of organic synthesis. Tertiary amines are widely employed as non-nucleophilic bases, catalysts, and ligands in a variety of chemical transformations. The "tert-octyl" group, specifically the 1,1,3,3-tetramethylbutyl substituent, provides significant steric bulk around the nitrogen atom. This steric hindrance is a critical feature, as it can prevent the amine from participating in unwanted side reactions, such as acting as a nucleophile, while still allowing it to function effectively as a base.
In contemporary organic chemistry, sterically hindered non-nucleophilic bases are crucial for a range of reactions, including dehydrohalogenations, eliminations, and as scavengers for acids produced during a reaction. While specific examples for N,N-Diethyl-tert-octylamine are not extensively documented in widely available literature, its structural similarity to other well-known hindered amines, such as N,N-diisopropylethylamine (Hünig's base), suggests its potential for similar applications. The diethylamino group contributes to its basicity and solubility in organic solvents.
Historical Context of Tertiary Amine Research
The study and application of tertiary amines in organic chemistry have a rich and extensive history. Initially, simpler tertiary amines like triethylamine (B128534) were used as common bases. However, their utility was often limited by their nucleophilicity, leading to undesired side reactions. This limitation spurred the development of sterically hindered tertiary amines.
A significant milestone in this area was the introduction of N,N-diisopropylethylamine by Siegfried Hünig in the mid-20th century. This compound, now commonly known as Hünig's base, demonstrated the value of steric hindrance in creating a non-nucleophilic yet effective base. This development opened up new possibilities for base-mediated reactions where traditional amines would have failed.
The exploration of various bulky alkyl groups attached to the nitrogen atom continued, leading to a diverse toolkit of hindered amines available to chemists. The synthesis and characterization of compounds like N,N-Diethyl-tert-octylamine are a continuation of this trend, seeking to fine-tune the steric and electronic properties of tertiary amines for specific synthetic challenges. Research into related compounds, such as tert-octylamine (B44039) and its derivatives, has been ongoing, with studies exploring their use in the synthesis of other important chemical intermediates. For instance, tert-octylamine is a key intermediate in the production of light stabilizers. patsnap.com
Structure
3D Structure
Properties
CAS No. |
288325-45-1 |
|---|---|
Molecular Formula |
C12H27N |
Molecular Weight |
185.35 g/mol |
IUPAC Name |
N,N-diethyl-2,4,4-trimethylpentan-2-amine |
InChI |
InChI=1S/C12H27N/c1-8-13(9-2)12(6,7)10-11(3,4)5/h8-10H2,1-7H3 |
InChI Key |
FLAJMNUEEZPQCV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(C)(C)CC(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for N,n Diethyl Tert Octylamine and Its Derivatives
Direct Synthetic Routes
Direct methods for the synthesis of N,N-Diethyl-tert-octylamine and its analogues involve the formation of the crucial carbon-nitrogen bonds in a relatively straightforward manner. These routes are often preferred for their efficiency and atom economy.
A primary method for the synthesis of N,N-Diethyl-tert-octylamine is the direct N-alkylation of tert-octylamine (B44039). This reaction involves the introduction of two ethyl groups onto the nitrogen atom of the primary amine. One documented procedure involves the reaction of tert-octylamine with diethyl sulfate (B86663) to yield the desired N,N-diethyl-tert-octylamine. sigmaaldrich.com This method is a classical approach for the preparation of tertiary amines from primary amines.
The general reaction can be summarized as: tert-Octylamine + 2 (CH₃CH₂)₂SO₄ → N,N-Diethyl-tert-octylamine
This type of alkylation is a standard procedure for creating tertiary amines with specific alkyl groups. sigmaaldrich.com
The N-alkylation of tert-octylamine derivatives is a versatile method for creating a range of substituted compounds. This process typically involves reacting tert-octylamine with various alkylating agents, such as acyl chlorides or alkyl halides. The reaction is often carried out in a suitable solvent like dichloromethane, with a base such as triethylamine (B128534) used to neutralize the acidic byproduct. For instance, the reaction of tert-octylamine with 6-chloroimidazopyridine, facilitated by a Palladium catalyst under Buchwald-Hartwig conditions, is used to produce N6-substituted intermediates for potential therapeutic agents. Optimized conditions for these types of reactions can lead to high yields, often exceeding 90%.
| Reactants | Catalyst/Base | Solvent | Product Type | Reference |
| tert-Octylamine, Acyl chlorides/Alkyl halides | Triethylamine | Dichloromethane | N-alkylated tert-octylamine derivatives | |
| tert-Octylamine, 6-chloroimidazopyridine | Pd catalysis | - | N6-substituted intermediates |
The synthesis of sterically hindered tertiary amines, such as analogues of N,N-Diethyl-tert-octylamine, can also be accomplished starting from the corresponding tertiary alcohols. For example, N,N-Diethyl-tert-hexyl- and N,N-Diethyl-tert-heptylamines have been successfully prepared from their respective tertiary alcohol precursors. sigmaaldrich.com This suggests a viable synthetic route for N,N-Diethyl-tert-octylamine could originate from tert-octanol (2,4,4-trimethyl-2-pentanol). This process typically involves a multi-step sequence, potentially including the conversion of the alcohol to a leaving group followed by nucleophilic substitution with diethylamine (B46881), or through a Ritter-type reaction followed by reduction. The Ritter reaction, for instance, transforms a tertiary alcohol into an N-alkyl amide using a nitrile in the presence of a strong acid.
Alkylation of tert-Octylamine Derivatives via N-Alkylation
Indirect and Multi-Step Synthesis Strategies
Indirect synthetic routes involve the initial preparation of a key intermediate, which is then further modified to obtain the final product. These strategies offer flexibility and can be essential when direct routes are not feasible or result in low yields.
The most critical precursor for the synthesis of N,N-Diethyl-tert-octylamine is tert-octylamine itself. The industrial production of tert-octylamine often relies on the Ritter reaction. In this reaction, diisobutylene reacts with a nitrile source, such as hydrogen cyanide or acetonitrile (B52724), in the presence of a strong acid like sulfuric acid, to form an N-tert-octyl amide intermediate. patsnap.com This intermediate is then hydrolyzed to yield tert-octylamine. patsnap.comgoogle.com
| Precursor 1 | Precursor 2 | Catalyst/Solvent | Intermediate | Final Product | Reference |
| Diisobutylene | Benzyl cyanide | Conc. H₂SO₄ / Glacial acetic acid | N-tert-octyl phenylacetamide | tert-Octylamine | google.com |
| Diisobutylene | Acetonitrile | Conc. H₂SO₄ / Phase transfer catalyst | N-tert-octyl acetamide | tert-Octylamine | patsnap.com |
Once tert-octylamine is synthesized, it serves as a versatile building block. For example, it is a key intermediate in the production of the light stabilizer Chimassorb 944. patsnap.com
The tert-octylamine scaffold is utilized in the synthesis of more complex molecules through various functionalization reactions. The bulky tert-octyl group can direct reactions and provide stability to the resulting compounds. For example, tert-octylamine is a readily available precursor for designing novel sulfinylamines, which are stable yet reactive reagents. acs.org The N-tert-octyl group in these derivatives can be removed under acidic conditions (e.g., using TFA), allowing for further functionalization at the nitrogen atom. acs.org
Additionally, tert-octylamine can be oxidized to form nitroso-tert-octane, which is a useful intermediate for creating highly hindered di-tert-alkylamines like tert-butyl-tert-octylamine. orgsyn.org This multi-step process involves oxidation of the primary amine, reaction with another amine derivative (tert-butylhydrazine), and subsequent reduction. orgsyn.org The tert-octylamine structure has also been grafted onto graphene oxide to create functionalized nanomaterials for environmental applications. researchgate.net
Precursor-Based Synthesis (e.g., tert-octylamine as a precursor)
Green Chemistry Approaches in Amine Synthesis
The synthesis of amines is undergoing a significant transformation, driven by the principles of green chemistry to develop more sustainable and environmentally benign processes. rsc.org Classical methods for amine synthesis often rely on harsh reagents and produce stoichiometric waste, prompting a shift towards catalytic and biocatalytic alternatives. rsc.org These modern approaches emphasize atom economy, reduced energy consumption, and the use of renewable resources. rsc.org
Biocatalysis has emerged as a powerful tool for amine synthesis, offering high selectivity under mild reaction conditions. researchgate.netnumberanalytics.com Several classes of enzymes are particularly relevant for the production of primary, secondary, and tertiary amines:
Amine Dehydrogenases (AmDHs): These enzymes catalyze the reductive amination of ketones and aldehydes, primarily using ammonia (B1221849) as the amine donor to produce chiral primary amines with high enantiomeric excess. frontiersin.orgmdpi.com Native AmDHs have shown activity towards various ketones, providing a direct route to optically active amines. frontiersin.org
Imine Reductases (IREDs) and Reductive Aminases (RedAms): This enzyme class is versatile, accepting a broader range of amine donors beyond ammonia, making them suitable for the synthesis of secondary and tertiary amines. mdpi.com They have been successfully employed in the reductive amination of a wide array of carbonyl compounds and amines, with some reactions scaled up to produce gram quantities of product with high yield and optical purity. researchgate.net
Transaminases (ATAs): Amine transaminases are widely used to produce chiral amines with excellent enantioselectivity. rsc.org While industrial applications have faced challenges related to enzyme stability and reaction equilibria, significant progress has been made through enzyme immobilization and the development of continuous flow processes, enhancing catalyst recovery and reuse. rsc.orgnih.gov
Other Biocatalytic Systems: Engineered enzymes, such as variants of myoglobin (B1173299) or cytochrome P450, are being developed for novel amine syntheses, including asymmetric N-H carbene insertion and nitrene insertion into C-H bonds. mdpi.comacs.org These methods expand the toolkit for creating complex amine structures. acs.org
Beyond biocatalysis, other green chemistry strategies include the use of deep eutectic solvents (DESs) as sustainable media for metal-catalyzed reactions, and the development of more environmentally friendly catalyst systems to minimize waste and toxicity. mdpi.comnih.gov
Table 1: Overview of Selected Green Catalytic Methods for Amine Synthesis
| Catalytic System | Reaction Type | Substrate Examples | Key Advantages | Reference |
|---|---|---|---|---|
| Amine Dehydrogenases (AmDHs) | Reductive Amination | Cyclohexanone, Pentan-2-one | High enantioselectivity for (S)-amines; uses ammonia as a simple amine source. | frontiersin.org |
| Imine Reductases (IREDs) / Reductive Aminases (RedAms) | Reductive Amination | Diverse ketones and amines | Broad substrate scope for secondary and tertiary amines; scalable to gram quantities. | mdpi.comresearchgate.net |
| Transaminases (ATAs) | Transamination | Ketones (e.g., 3,4-dimethoxyphenylacetone) | Excellent enantioselectivity (>99% ee); can be used in continuous flow systems. | rsc.orgnih.gov |
| Engineered Myoglobin | Asymmetric N-H Carbene Insertion | Aromatic amines, 2-diazopropanoate esters | Novel biocatalytic route to optically active α-amino acids. | acs.org |
| Tertiary Amine Organocatalyst (DBU) | Sulfurization of Isocyanides | Various isocyanides, elemental sulfur | Avoids toxic metal catalysts; uses green solvents (e.g., Cyrene™); low E-Factors. | nih.gov |
Scalability and Process Optimization in Synthetic Procedures (e.g., efficiency and scalability of industrial production methods like the Ritter reaction)
The industrial production of N,N-Diethyl-tert-octylamine typically involves a multi-step process. A key step is the synthesis of the intermediate, tert-octylamine, for which the Ritter reaction is a cornerstone industrial method. chemrxiv.org This reaction facilitates the formation of sterically hindered tert-alkylamines from simple precursors. chemrxiv.org
The classical Ritter reaction involves the hydroamidation of an alkene, such as diisobutylene, with a nitrile (e.g., acetonitrile or hydrogen cyanide) in the presence of a strong Brønsted acid like sulfuric acid. chemrxiv.orgirb.hr This produces an N-tert-alkyl amide, which is then hydrolyzed to yield the primary amine, tert-octylamine.
Efficiency and Scalability of the Ritter Reaction:
The Ritter reaction is well-suited for large-scale production due to the availability of inexpensive starting materials. patsnap.com However, the traditional use of stoichiometric amounts of strong, corrosive acids at high temperatures presents challenges regarding functional group tolerance and waste management. irb.hr Consequently, significant research has focused on process optimization to improve efficiency, safety, and sustainability.
Key optimizations include:
Catalyst Modification: A patent for the preparation of tert-octylamine describes using a phase transfer catalyst in a solvent-free amidation process, which improves the reaction yield to over 95%. patsnap.com This approach reduces solvent waste and recovery costs. patsnap.com Another advancement is the development of an acid-free, cobalt-catalyzed radical-polar crossover Ritter reaction, which proceeds under milder conditions and tolerates a wider variety of functional groups. chemrxiv.org
Alternative Reagents: To avoid the use of highly toxic hydrogen cyanide, chloroacetonitrile (B46850) has been demonstrated as an effective alternative in the Ritter reaction, followed by cleavage of the chloroacetyl group to yield the desired tert-alkylamine. researchgate.net
Optimized Reaction Conditions: Mechanochemical methods, using ball milling, have been shown to accelerate the Ritter reaction, enabling it to proceed rapidly at room temperature without bulk solvents. irb.hr For specific applications, scalable procedures have been optimized using tert-butyl acetate (B1210297) as the carbocation precursor in acetic acid, demonstrating broad scope for various nitriles. nih.gov
Once tert-octylamine is produced, the synthesis of the final product, N,N-Diethyl-tert-octylamine, is achieved through N-alkylation. A reported method for this conversion is the reaction of tert-octylamine with diethyl sulfate.
Table 2: Comparison of Ritter Reaction Methodologies for tert-Alkylamide Synthesis
| Methodology | Carbocation Source | Nitrile Source | Catalyst/Acid | Key Features | Reference |
|---|---|---|---|---|---|
| Conventional | Tertiary Alcohols | Acetonitrile | Sulfuric Acid (Stoichiometric) | Traditional method; requires harsh conditions. | irb.hr |
| Solvent-Free with Phase Transfer Catalyst | Diisobutylene | Acetonitrile | Concentrated H₂SO₄ and Tetrabutylammonium chloride | High yield (>95%); reduced solvent waste; suitable for industrial scale-up. | patsnap.com |
| Mechanochemical | Tertiary Alcohols | Benzonitrile | Sulfuric Acid (Catalytic) | Rapid reaction at room temperature; solvent-free; efficient. | irb.hr |
| Acid-Free Radical-Polar Crossover | Alkenes | Various Nitriles | Cobalt Complex | Mild, acid-free conditions; high functional group tolerance. | chemrxiv.org |
| Biocatalytic Hydrolysis | Diisobutylene | Phenylacetonitrile | H₂SO₄ (amide formation) / Acylase (hydrolysis) | Green final step; co-produces valuable phenylacetic acid. | google.com |
Reaction Mechanisms and Reactivity of N,n Diethyl Tert Octylamine
Fundamental Reaction Pathways
The reactivity of N,N-Diethyl-tert-octylamine is largely defined by the accessibility of the lone pair of electrons on the nitrogen atom.
Nucleophilic Reactivity of Tertiary Amines
Amines function as nucleophiles due to the lone pair of electrons on the nitrogen atom. fiveable.me Generally, the nucleophilicity of amines follows the trend of secondary amines being more nucleophilic than primary amines, which are more so than ammonia (B1221849). fiveable.me Tertiary amines, like N,N-Diethyl-tert-octylamine, present a more complex case. While the presence of three alkyl groups should increase the electron density on the nitrogen through an inductive effect, making it more basic, this does not directly translate to higher nucleophilicity. quora.com
The significant steric hindrance caused by the bulky alkyl groups, particularly the tert-octyl group, impedes the approach of the amine to an electrophilic center. quora.commasterorganicchemistry.com This steric effect is a dominant factor in reducing the nucleophilicity of tertiary amines. masterorganicchemistry.com Consequently, highly sterically hindered amines like N,N-Diethyl-tert-octylamine are often described as non-nucleophilic bases, meaning they can accept protons but are poor at attacking other electrophilic atoms. msu.edu This property is advantageous in reactions where a base is needed to scavenge protons without interfering with other electrophilic centers in the reaction mixture. msu.edutandfonline.com
The table below illustrates the general trend of basicity and nucleophilicity for different classes of amines.
| Amine Type | General Basicity Trend | General Nucleophilicity Trend | Influencing Factors |
| Primary (RNH₂) | Less basic than secondary | More nucleophilic than ammonia | Electron-donating alkyl groups increase basicity and nucleophilicity. fiveable.me |
| Secondary (R₂NH) | Generally most basic in solution | Generally most nucleophilic | Balance of inductive effects and steric hindrance. quora.commasterorganicchemistry.com |
| Tertiary (R₃N) | Basicity comparable to or slightly less than secondary amines in solution | Less nucleophilic than primary and secondary amines | Significant steric hindrance reduces nucleophilicity. quora.commasterorganicchemistry.com |
Electrophilic Activation and Intermediates (e.g., role as an intermediate in chemical reactions like the Ritter reaction for tert-octylamine)
While tertiary amines are typically nucleophilic, they can undergo electrophilic activation under specific conditions. For instance, tertiary amines can be activated by reagents like N-halosuccinimides to form iminium ion intermediates. researchgate.net These intermediates are susceptible to attack by nucleophiles.
A relevant reaction for comparison is the Ritter reaction, which is a method for synthesizing N-alkyl amides from a nitrile and a source of a carbocation, such as an alkene or a tertiary alcohol, in the presence of a strong acid. wikipedia.orgchemistry-reaction.com A large-scale industrial application of the Ritter reaction is the synthesis of tert-octylamine (B44039). wikipedia.orggoogle.com In this process, diisobutylene reacts with a nitrile (like acetonitrile (B52724) or hydrogen cyanide) in the presence of a strong acid (e.g., sulfuric acid) to form an N-tert-octyl amide intermediate. google.comgoogle.com This amide is then hydrolyzed to yield tert-octylamine. wikipedia.orggoogle.com
The mechanism of the Ritter reaction involves the formation of a stable tertiary carbocation from the alkene or alcohol. youtube.com This carbocation is then attacked by the nucleophilic nitrogen of the nitrile, forming a nitrilium ion. youtube.com Subsequent hydrolysis of the nitrilium ion yields the amide. chemistry-reaction.comyoutube.com While N,N-Diethyl-tert-octylamine itself is a product of further alkylation of tert-octylamine, the synthesis of its precursor highlights the reactivity of the tert-octyl carbocation in forming C-N bonds.
Hydrolytic Stability and Decomposition Mechanisms (e.g., hydrolytic cleavage of C-N bonds in alkylamines in hydrothermal fluids)
In the context of CO2 capture technologies, the thermal degradation of tertiary amines is a significant concern, especially at the high temperatures used for solvent regeneration (>100 °C). utexas.edu The degradation can involve C-N bond cleavage. For example, in piperazine-promoted tertiary amine systems, degradation can occur via the attack of a free amine on a protonated tertiary amine, leading to the cleavage of an alkyl group from the nitrogen. utexas.edu The stability of tertiary amines under these conditions is influenced by the nature of the alkyl groups attached to the nitrogen. utexas.edu
Acid-Base Equilibrium and Proton Transfer Dynamics
The basicity of N,N-Diethyl-tert-octylamine is a key aspect of its chemical reactivity.
Role in Acid-Base Catalytic Systems
Due to its sterically hindered nature, N,N-Diethyl-tert-octylamine can function as a non-nucleophilic base in catalytic systems. msu.edu Such bases are valuable when a reaction requires the removal of a proton without the base interfering with other electrophilic sites in the reaction mixture. msu.edutandfonline.com The bulky tert-octyl group prevents the nitrogen's lone pair from participating in nucleophilic attacks, while still allowing it to accept a proton. This property is exploited in various organic syntheses, such as elimination reactions. msu.edu
Protonation Mechanisms and Reactivity with CO2 at Interfaces
The interaction of tertiary amines with CO2 is of significant interest, particularly in the field of carbon capture. Unlike primary and secondary amines which react with CO2 to form carbamates, tertiary amines primarily act as base catalysts for the hydration of CO2 to form bicarbonate. mdpi.comresearchgate.netfrontiersin.org
This reaction mechanism offers a higher theoretical CO2 loading capacity (1 mole of CO2 per mole of amine) compared to primary and secondary amines (0.5 moles of CO2 per mole of amine). mdpi.com However, the reaction rate for tertiary amines with CO2 is generally slower than that of primary or secondary amines. mdpi.comresearchgate.net
At gas-liquid or gas-solid interfaces, the protonation of tertiary amines and their subsequent reaction with CO2 are complex processes. For lipophilic amines like N,N-Diethyl-tert-octylamine, the reaction with CO2 in an aqueous environment can occur at the interface between the organic and aqueous phases. d-nb.info The formation of ionic products (protonated amine and bicarbonate) can lead to their dissolution in the aqueous phase. d-nb.info
The table below summarizes the reactions of different amine types with CO2.
| Amine Type | Reaction with CO₂ | Product | Molar Ratio (CO₂:Amine) |
| Primary (RNH₂) | Direct reaction | Carbamate | 1:2 |
| Secondary (R₂NH) | Direct reaction | Carbamate | 1:2 |
| Tertiary (R₃N) | Base-catalyzed hydration of CO₂ | Bicarbonate | 1:1 |
Influence of pH on Reactivity (e.g., reactive extraction with tri-n-octylamine)
The reactivity of tertiary amines, including N,N-Diethyl-tert-octylamine, is significantly influenced by the pH of the aqueous phase, particularly in processes like reactive extraction. In this process, an amine in an organic solvent is used to extract a target molecule, often a carboxylic acid, from an aqueous solution. The efficiency of this extraction is critically dependent on the pH.
Tertiary amines function as extractants by forming ion pairs with the undissociated form of the acid. Consequently, the extraction efficiency is highest at low pH values where the acid exists predominantly in its protonated, undissociated state. utwente.nl As the pH of the aqueous phase increases, the concentration of the undissociated acid decreases due to dissociation, leading to a reduction in the distribution coefficient (K_D), which quantifies the extraction efficiency. metu.edu.tr
Studies using tri-n-octylamine (TOA), a structurally similar tertiary amine, for the extraction of various carboxylic acids illustrate this principle. For lactic acid, lower pH values result in better separation. Similarly, for the extraction of succinic and formic acids using TOA, the loading values (moles of acid extracted per mole of amine) were observed to decrease with increasing pH. researchgate.net In some systems, the effect of the amine concentration becomes negligible at higher pH values (e.g., pH 4.0), where the distribution coefficient drops to a low value regardless of the amount of extractant used. metu.edu.tr This pH dependency is a crucial parameter for optimizing industrial separation processes, including the recovery of bio-based chemicals from fermentation broths. utwente.nl
The table below, based on data for analogous tertiary amine systems, demonstrates the typical relationship between aqueous pH and extraction efficiency.
| Aqueous pH | Distribution Coefficient (K_D) for Carboxylic Acid | Extractant System |
| 2.0 | High | Tri-n-octylamine / Lactic Acid |
| 2.0 - 4.0 | Decreasing | Alamine 336 / Lactic Acid |
| > pK_a of Acid | Dramatically Decreased | Amine-based systems researchgate.net |
| 4.0 | ~0.1 | Alamine 336 / Pyruvic Acid metu.edu.tr |
This table is illustrative, compiled from findings on analogous tertiary amine systems.
Proton Transfer in Surfactant Systems (e.g., bis(2-ethylhexyl)phosphoric acid/n-octylamine mixtures)
In non-aqueous surfactant systems, tertiary amines can participate in acid-base reactions driven by proton transfer. The interaction between an acidic surfactant and a basic amine can lead to the formation of highly ordered self-assembled structures.
A well-studied analogue is the mixture of bis(2-ethylhexyl)phosphoric acid (HDEHP) and n-octylamine (NOA). rsc.orgrsc.org In these systems, a proton is transferred from the acidic POH group of HDEHP to the basic nitrogen atom of the amine. rsc.orgnih.gov This proton transfer event is a key driving force that replaces weaker hydrogen-bonded aggregates (HDEHP-HDEHP) with much stronger, ionically bonded HDEHP-NOA aggregates. rsc.orgrsc.org
The extent of this proton transfer and subsequent structural organization is dependent on the molar ratio of the components. As the mole fraction of the amine (X_NOA) increases, the system undergoes significant changes in its physicochemical properties. rsc.orgacs.org For instance, in the HDEHP/NOA system, mixtures are transparent liquids for X_NOA < 0.5, but an abrupt transition to a waxy solid with a hexagonal structure occurs at X_NOA = 0.5. rsc.orgrsc.org This demonstrates that the acid-base interaction, mediated by proton transfer, can be used to control the molecular organization and material properties of the surfactant mixture. rsc.org Similar proton transfer phenomena are observed in other systems, such as diphenyl phosphate (B84403) (DPP) and bis(2-ethylhexyl)amine (B85733) (BEEA), resulting in the formation of ionic liquid domains. doi.org
| Mole Fraction of Amine (X_Amine) | Dominant Interaction | Physical State / Structural Properties |
| Low (e.g., < 0.5) | Progressive substitution of H-bonds with proton transfer aggregates. rsc.orgrsc.org | Transparent Liquid. rsc.org |
| Stoichiometric (e.g., = 0.5) | Strong ionic bonding from significant proton transfer. rsc.orgrsc.org | Abrupt formation of an ordered, waxy solid. rsc.org |
| High | Formation of stoichiometrically well-defined adducts. nih.gov | Increased viscosity and charge carrier density. nih.gov |
This table summarizes findings from analogous acid-amine surfactant systems like HDEHP/NOA and OA/BEEA.
Radical Chemistry Involving Nitrogen-Centered Species
N,N-Diethyl-tert-octylamine, as a tertiary amine, can be a precursor to nitrogen-centered radicals. These highly reactive intermediates can participate in a variety of chemical transformations. The generation of nitrogen-centered radicals from amines can be achieved through several methods, most commonly involving a one-electron oxidation of the nitrogen atom's lone pair. nih.gov
Copper-catalyzed reactions are one prominent method for generating these radicals. nih.gov The process often involves the direct oxidation of an electron-rich amine by a copper(II) salt. The ease of this oxidation correlates with the oxidation potential of the amine. nih.gov Once formed, the nitrogen-centered radical can engage in reactions such as hydrogen atom abstraction to generate carbon radicals, which can then undergo further functionalization. nih.gov
A kinetic study on hydrogen abstraction from various amines by oxyl radicals highlighted the reactivity of the bulky primary amine, tert-octylamine (TOA). nih.gov While tertiary amines are generally reactive, the specific site of hydrogen abstraction (α-C-H vs. N-H in primary/secondary amines) and the reaction rates depend heavily on the structure of both the amine and the attacking radical. nih.gov
In addition to metal catalysis, photoredox catalysis using visible light has emerged as a powerful method for generating nitrogen-centered radicals from various precursors, including amides, carbamates, and N-N or N-halogen bonded compounds. nih.govchinesechemsoc.org These methods offer mild and selective ways to initiate radical reactions for C-N bond formation and other transformations. rsc.org
| Method of Generation | Precursor Type | Resulting Radical | Typical Subsequent Reaction |
| Copper Catalysis | Electron-rich amines (Anilines, Amidines) nih.gov | Nitrogen-centered radical | Dehydrogenative coupling, C-H functionalization nih.gov |
| Photoredox Catalysis | Amides, Carbamates chinesechemsoc.org | N-centered radical | Carboamidation of alkenes chinesechemsoc.org |
| Photoredox Catalysis | N-Aminopyridinium salts nih.gov | N-centered radical | Aminohydroxylation of olefins nih.gov |
| Radical Initiators (e.g., AIBN) | N-Nitrosamines acs.org | Iminyl radical | Cyclization to form imine derivatives acs.org |
Stereochemical Aspects of Reactions
The stereochemical outcomes of reactions involving N,N-Diethyl-tert-octylamine are significantly influenced by the presence of the bulky 1,1,3,3-tetramethylbutyl (tert-octyl) group. While N,N-Diethyl-tert-octylamine itself is achiral, its steric hindrance can play a crucial role in reactions where new stereocenters are formed or in its interactions with chiral molecules.
The tert-octyl group is exceptionally sterically demanding. This is highlighted by the fact that the related amine, tert-butyl-tert-octylamine, is considerably more hindered than 2,2,6,6-tetramethylpiperidine (B32323) (TMP), a well-known sterically hindered base. orgsyn.org This steric bulk can direct the approach of reagents, potentially leading to high stereoselectivity in reactions at adjacent functional groups.
In reactions involving the nitrogen atom itself, such as nucleophilic additions or coordination to a metal center, the bulky substituent will dictate the accessible trajectories for incoming species. For example, in the conjugate addition of amines to activated alkynes, the stereochemistry of the resulting enamine product (E/Z isomerism) can be influenced by the steric profile of the amine. acs.org Although direct studies on N,N-Diethyl-tert-octylamine in this context are not specified, the large tert-octyl group would be expected to strongly favor the formation of the less sterically crowded isomer.
Furthermore, if the amine were to be used as a ligand in asymmetric catalysis, its bulky frame could create a well-defined chiral pocket around a metal center, influencing the enantioselectivity of the catalyzed reaction. In rearrangement reactions that proceed through intermediates where the amine's substituent migrates, such as the Curtius rearrangement which involves an isocyanate, the migration typically occurs with retention of configuration at the migrating group. nih.gov While this is not a direct reaction of the tertiary amine, it illustrates a fundamental principle of how stereochemistry is preserved in related transformations.
Catalytic Applications and Ligand Design with N,n Diethyl Tert Octylamine
Role in Transition Metal-Catalyzed Processes
The bulky nature of the tert-octyl group attached to a nitrogen atom makes these amines and their derivatives highly valuable in the field of transition metal catalysis, where they can influence catalyst stability, activity, and selectivity.
The primary amine, tert-octylamine (B44039), serves as a critical and cost-effective starting material for the synthesis of advanced ligands, most notably N-heterocyclic carbenes (NHCs). rsc.org Researchers have developed a facile and scalable synthesis for a class of C2-symmetric NHCs, referred to as ItOct (1,3-di-tert-octylimidazol-2-ylidene) and its saturated analogue, SItOct. rsc.orgrsc.org
The synthesis proceeds in a straightforward, chromatography-free manner. rsc.org The key steps involve:
Condensation: Tert-octylamine is condensed with glyoxal (B1671930) at room temperature. rsc.org This step has been reported with near-quantitative yields (98% on a 61 mmol scale). rsc.org
Cyclization: The resulting diimine is then cyclized using a combination of paraformaldehyde ((CH2O)n) and an acid like HCl or HBF4 to form the imidazolium (B1220033) or imidazolinium salt, which is the direct precursor to the NHC ligand. rsc.org
These ItOct ligands are distinguished by having the highest steric volume reported for N-aliphatic NHCs to date, surpassing even the widely used ItBu (1,3-di-tert-butylimidazol-2-ylidene) ligands. rsc.orgrsc.orgresearchgate.net Despite their immense steric bulk, they retain the powerful σ-donating electronic properties characteristic of N-alkyl NHCs, which are crucial for catalytic activity. rsc.orgresearchgate.net The accessibility of tert-octylamine as a feedstock chemical makes these advanced ligands commercially available and accessible for broad academic and industrial research. rsc.org
Amines are fundamental ligands in coordination chemistry, using the lone pair of electrons on the nitrogen atom to form a coordinate covalent bond with a metal center. numberanalytics.com The coordination behavior of bulky tertiary amines and the ligands derived from them, such as the aforementioned ItOct, has been studied with various transition metals.
The coordination chemistry of ItOct has been explored with several metal centers, including Gold (I), Copper (I), Silver (I), and Palladium (II). rsc.orgrsc.org The large steric profile of the tert-octyl groups on the NHC ligand plays a significant role in stabilizing the metal center and influencing the coordination geometry. rsc.org In general, bulky amine-based ligands can affect the metal's coordination number and geometry, which in turn dictates the reactivity and selectivity of the resulting metal complex in catalytic cycles. acs.orgresearchgate.net For instance, in tripodal amine ligands, the coordination geometry around a metal ion can range from trigonal bipyramidal to tetrahedral, depending on the metal's ionic radii and the steric profile of the substituents. acs.org The bulky nature of ligands derived from tert-octylamine is anticipated to push the boundaries of metal stabilization and catalytic applications. rsc.org
Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) is a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds. nih.gov The reaction is challenging for sterically demanding substrates, such as bulky α-branched primary amines like tert-octylamine. nih.gov The steric hindrance around the nitrogen nucleophile can impede its approach to the palladium center, slowing down or inhibiting the reaction.
To overcome this challenge, specialized ligands have been developed to create a catalytic pocket that is both reactive enough to facilitate the coupling and large enough to accommodate the bulky amine. nih.govmit.edu Research has shown that catalysts supported by specific biarylphosphine ligands are effective for the coupling of tert-octylamine with aryl halides. One study demonstrated that a catalyst system (OA6) was significantly more effective for coupling reactions involving tert-octylamine compared to less sterically accommodating catalysts. nih.gov The design of such catalysts often involves a careful balance of steric and electronic properties to stabilize the active palladium species and promote the desired bond formation. nih.gov
| Aryl Halide | Amine Nucleophile | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 4-tert-butylbromobenzene | tert-octylamine | OA5 | 15 | nih.gov |
| 4-tert-butylbromobenzene | tert-octylamine | OA6 | 98 | nih.gov |
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing amines. wikipedia.org While many hydroamination reactions focus on primary and secondary amines, tertiary amines can be synthesized through the hydroamination of alkenes and alkynes. nih.govorganic-chemistry.org The reaction often requires a catalyst to overcome the kinetic barrier, especially for unactivated olefins. wikipedia.orgnih.gov
Catalytic systems for intermolecular hydroamination have been developed for a range of amines and unsaturated substrates. wikipedia.orgdoi.org For example, titanium complexes have been used to catalyze the hydroamination of diphenylacetylene (B1204595) with various primary amines, including sterically demanding ones like tert-butylamine. doi.org The general principle involves the activation of either the amine or the unsaturated substrate by a metal catalyst. In photoredox catalysis, an excited-state iridium catalyst can generate an aminium radical cation from an amine substrate, which then adds to an olefin in an anti-Markovnikov fashion to ultimately yield a tertiary amine. nih.gov The steric and electronic properties of the amine substrate can influence reaction efficiency and selectivity.
| Alkyne | Amine | Catalyst | Yield of Secondary Amine (%) | Reference |
|---|---|---|---|---|
| Diphenylacetylene | p-toluidine | Ti(NMe2)2(dpma) | 94 | doi.org |
| Diphenylacetylene | tert-butylamine | Ti(NMe2)2(dpma) | 98 | doi.org |
| Diphenylacetylene | oct-1-ylamine | Ti(NMe2)2(dpma) | 91 | doi.org |
C-N Cross-Coupling Reactions (e.g., as a bulky α-branched primary amine nucleophile in Pd-catalyzed reactions)
Organocatalysis Utilizing N,N-Diethyl-tert-octylamine
Organocatalysis employs small, metal-free organic molecules to accelerate chemical reactions. numberanalytics.combeilstein-journals.org Tertiary amines, including structurally bulky examples like N,N-Diethyl-tert-octylamine, are a prominent class of organocatalysts. numberanalytics.commdpi.com
Tertiary amines primarily function as organocatalysts through two main mechanisms: Lewis base catalysis and Brønsted base catalysis. numberanalytics.commdpi.com
Lewis Base Catalysis: In this mode, the tertiary amine uses its lone pair of electrons to act as a nucleophile, forming a covalent bond with an electrophilic substrate. numberanalytics.commdpi.com This creates a reactive intermediate, such as an enol, enolate, or enamine, which is more reactive than the original substrate. numberanalytics.comrsc.org For example, in a reaction reminiscent of the Baylis-Hillman reaction, a tertiary amine can add to a substrate like hydroxypyruvate to form a quaternary amine enolate intermediate. rsc.orgrsc.org This intermediate then undergoes further reaction before the catalyst is eliminated and regenerated. rsc.org The steric bulk of a catalyst like N,N-Diethyl-tert-octylamine can influence which substrates can access the nitrogen's lone pair and can impart stereoselectivity in asymmetric transformations. rsc.org
Brønsted Base Catalysis: A tertiary amine can also function as a Brønsted base by deprotonating a substrate. beilstein-journals.org In this mechanism, the amine removes a proton from a pronucleophile (e.g., a compound with an acidic C-H, O-H, or N-H bond), generating a more potent nucleophile. beilstein-journals.org For instance, in bifunctional squaramide catalysts that incorporate a tertiary amine moiety, the amine deprotonates a substrate like malononitrile, while another part of the catalyst activates the electrophile through hydrogen bonding. beilstein-journals.org The resulting ion pair is held in a specific orientation by the catalyst, guiding the subsequent bond-forming step.
The choice between these mechanistic pathways depends on the specific substrates, reaction conditions, and the pKa of the tertiary amine catalyst.
Asymmetric Organocatalysis
In asymmetric organocatalysis, bulky tertiary amines are frequently employed as non-chiral bases to activate chiral catalysts or to facilitate specific reaction steps without interfering with the stereochemical control exerted by the primary chiral organocatalyst. Their primary function is often to act as a proton scavenger, activating the substrate or catalyst, or neutralizing acidic byproducts. The steric bulk of the amine is critical to prevent it from competing with the desired nucleophiles or interfering with the chiral environment of the catalyst.
For instance, in the asymmetric hydrogenation of α,β-unsaturated nitriles, iridium complexes with chiral N,P ligands have been shown to become highly active and enantioselective catalysts only upon the addition of a sterically hindered amine like N,N-diisopropylethylamine (DIPEA). nih.gov The base is believed to deprotonate the catalyst precursor to generate the active iridium-hydride species. Without the base, the catalyst shows no reactivity. The bulky nature of DIPEA is crucial; a less hindered amine could potentially coordinate to the metal center and inhibit catalysis.
Similarly, simple tertiary amines like triethylamine (B128534) (TEA) are used in organocatalytic asymmetric assembly reactions, such as the synthesis of pyranose derivatives via intermolecular Michael-Henry reaction sequences. nih.gov In these multi-step reactions, a chiral catalyst controls the initial stereoselective Michael addition, and a simple achiral base like TEA is then added to promote the subsequent Henry (nitroaldol) reaction. nih.gov The choice of the base can even influence the stereochemical outcome of the second step. nih.gov
Given these examples, N,N-Diethyl-tert-octylamine would be a prime candidate for such applications. Its significant steric hindrance, provided by the tert-octyl group, would likely prevent it from interfering with the chiral pocket of an organocatalyst, while its basicity would be sufficient to act as a proton scavenger. The relative steric and electronic effects of the diethyl versus diisopropyl groups could offer a subtle means to fine-tune reaction rates and selectivities.
Table 1: Role of Bulky Tertiary Amines in Asymmetric Organocatalysis
| Reaction Type | Chiral Catalyst System | Bulky Amine | Role of Amine | Representative Yield/ee | Reference |
| Asymmetric Hydrogenation | Iridium / Chiral N,P Ligand | N,N-Diisopropylethylamine | Catalyst Activation (Base) | High Conversion, Excellent ee | nih.gov |
| Michael-Henry Reaction | Chiral Diarylprolinol Silyl Ether | Triethylamine | Base for Henry Reaction | High Stereoselectivity | nih.gov |
| Dynamic Kinetic Asymmetric Transformation | Chiral Nucleophilic Catalyst | N,N-Diisopropylethylamine | Base | 58% Yield, 49% ee | mdpi.com |
Hemilabile Ligand Design Principles and Their Influence on Catalytic Activity and Selectivity
Hemilabile ligands are polydentate ligands that contain at least one strong and one weak donor group. The weak donor can reversibly dissociate from the metal center, creating a vacant coordination site for substrate binding and activation, which can enhance catalytic turnover. mdpi.com Tertiary amines are often incorporated as the labile "hard" donor in hemilabile ligands, especially when paired with "soft" donors like phosphines that form strong bonds with late transition metals. mdpi.com
The steric and electronic properties of the tertiary amine are critical in designing hemilabile ligands. A bulkier amine will have a weaker interaction with the metal center, increasing its lability. This can lead to a more active catalyst, as the vacant site is more readily accessible. Research on (imino)phosphine palladium(II) complexes for ethylene (B1197577) oligomerization has shown that the nature of the pendant donor arm, including tertiary amines, significantly controls catalytic activity. acs.org Complexes with more weakly coordinating donor groups tend to be more active, suggesting that substrate coordination is a rate-determining step. acs.org
The structure of N,N-Diethyl-tert-octylamine makes it an interesting component for a hemilabile ligand. If incorporated into a ligand scaffold, for example, ortho-disubstituted on an aromatic ring with a phosphine (B1218219) group, the N,N-diethyl-tert-octylamino group would be expected to be a highly labile donor. The combination of the two ethyl groups and the very bulky tert-octyl group would create significant steric repulsion with the metal center and other ligands, facilitating its dissociation to open a coordination site. This could be advantageous in catalytic reactions where rapid substrate association and product dissociation are required for high turnover frequencies.
Table 2: Influence of Tertiary Amine Structure on Hemilabile Ligand Performance
| Catalyst System | Tertiary Amine in Ligand | Catalytic Reaction | Effect of Amine Structure | Reference |
| (Imino)phosphine Palladium(II) | Pendant -N(Et)₂ | Ethylene Oligomerization | Nature of pendant arm controls activity; weaker coordination enhances it. | acs.org |
| Rhodium(I) Complexes | Phosphine-amine ligands | General Catalysis | Amine group is labile and can be displaced by substrates like CO or H₂. | wgtn.ac.nz |
| Iron(III) Complexes | 4-(dimethylamino)phenyldiphenylphosphine | Model Complexes | Forms stable complexes with potential for hemilabile behavior in catalysis. | researchgate.net |
Bimetallic Catalysis Concepts Through Ligand Design
In bimetallic catalysis, two metal centers work in concert to effect chemical transformations that may be difficult or impossible with a single metal site. The ligand framework is crucial for positioning the two metals at an optimal distance and for modulating their electronic properties. Tertiary amines can be incorporated into these ligands as linking units or as donor groups that interact with one or both metal centers.
For example, ligands with a tertiary amine linker connecting two P,N-units have been used to create Rh/Al bimetallic complexes. rsc.org These complexes were effective in challenging bond activation reactions, such as C-F bond activation, demonstrating the cooperative effect of the two different metal centers. rsc.org The amine linker plays a structural role, holding the two catalytic sites in proximity.
In another example, dinickel complexes supported by terphenyl ligands were studied for ethylene polymerization in the presence of amines. nih.gov The study found that a bimetallic catalyst where the two nickel centers were held in close proximity (the syn isomer) showed significantly less inhibition by added tertiary amines compared to a monometallic analogue or an isomer where the metal centers were further apart (anti isomer). nih.gov This "bimetallic effect" was attributed to the close proximity of the metal centers disfavoring the simultaneous ligation of the amine base to both sites. nih.gov
The structural characteristics of N,N-Diethyl-tert-octylamine suggest its potential as a component in ligands for bimetallic systems. It could be envisioned as a bulky donor group on a larger ligand scaffold that influences the steric environment around one of the metal centers. Alternatively, the nitrogen atom itself could serve as a bridging point in certain ligand designs, although its steric bulk might make this challenging. The primary utility would likely be in modulating the properties of one metal center within a bimetallic framework, for instance, by sterically protecting it or influencing its electronic state through a non-bonding interaction.
Table 3: Tertiary Amines in the Design of Bimetallic Catalysts
| Bimetallic System | Ligand Feature | Catalytic Application | Role of Tertiary Amine | Reference |
| Rh/Al | Tertiary amine linker in P,N-ligand | C-F Bond Activation | Structural linker to hold metal centers in proximity. | rsc.org |
| Di-Nickel | Terphenyl-based ligand | Ethylene Polymerization | External amine used as a probe; proximity of Ni centers reduces inhibition by the amine. | nih.gov |
| Di-Iron | Amino-(cyano)allylidene ligand | CO₂/Propylene Oxide Coupling | Tertiary amine group as part of a multisite ligand. | researchgate.net |
Supramolecular Chemistry and Self Assembly of N,n Diethyl Tert Octylamine
Host-Guest Chemistry Interactions
Host-guest chemistry involves the formation of unique structural complexes between a larger 'host' molecule and a smaller 'guest' molecule. The electron-rich cavities of macrocyclic hosts like pillararenes are particularly adept at binding with suitable guest molecules, including various amines. colab.wsresearchgate.net
Pillararenes, a class of macrocyclic hosts, are known to form stable inclusion complexes with a variety of guest molecules, driven by their symmetric, pillar-shaped structures. colab.wssioc-journal.cn Research on guests structurally related to N,N-Diethyl-tert-octylamine, such as di-n-octyl amine and diethyl amine, provides strong evidence for predicting its complexation behavior.
Studies using Electrospray Ionization Mass Spectrometry (ESI-MS) have confirmed the formation of inclusion complexes between pillar kinampark.comarenes and both di-n-octyl amine and diethyl amine. researchgate.net The detection of intense peaks corresponding to the host-guest complexes ([pillar kinampark.comarene@di-n-octyl amine+H]+ and [pillar kinampark.comarene@diethyl amine+H]+) substantiates this interaction. researchgate.net Molecular dynamics simulations further support the formation of stable 1:1 complexes between pillar kinampark.comarene hosts and these amine guests. researchgate.net Given that N,N-Diethyl-tert-octylamine incorporates both diethyl and octyl moieties, it is highly probable that it would also form stable inclusion complexes with pillararene hosts, fitting its bulky alkyl tail within the host's hydrophobic cavity.
The size of the pillararene cavity is a critical factor in complexation. Pillar barc.gov.inarenes, possessing a larger cavity than pillar kinampark.comarenes (approximately 7.5 Å vs. 5.5 Å), can accommodate larger guests. rhhz.net For instance, while a di-isobutylated pillar kinampark.comarene showed no complexation with n-octyltriethyl ammonium (B1175870) hexafluorophosphate, the corresponding pillar barc.gov.inarene readily formed a 1:1 complex. researchgate.net This suggests that the large tert-octyl group of N,N-Diethyl-tert-octylamine might show preferential binding with larger pillar barc.gov.inarene hosts.
| Host Molecule | Related Guest Molecule | Complex Formation Evidence | Stoichiometry | Reference |
|---|---|---|---|---|
| Pillar kinampark.comarene | di-n-octyl amine | ESI-MS, Molecular Dynamics | 1:1 | researchgate.net |
| Pillar kinampark.comarene | diethyl amine | ESI-MS, Molecular Dynamics | 1:1 | researchgate.net |
| DIBPillar barc.gov.inarene | n-octyltriethyl ammonium hexafluorophosphate | ¹H NMR Titration | 1:1 | researchgate.net |
| DIBPillar kinampark.comarene | n-octyltriethyl ammonium hexafluorophosphate | No Complexation Observed | N/A | researchgate.net |
The stability of host-guest complexes is governed by a combination of non-covalent interactions. For pillararene-amine complexes, hydrogen bonding and CH-π interactions are identified as significant contributing factors to their stability. researchgate.net
Hydrogen Bonding: In the presence of an acid or a protic solvent, the nitrogen atom of the tertiary amine can be protonated, forming a positively charged ammonium ion. This cation can then form strong hydrogen bonds or electrostatic interactions with the electron-donating oxygen atoms on the rims of the pillararene. acs.orgnih.gov Even without full protonation, the nitrogen can act as a hydrogen bond acceptor.
CH-π Interactions: The primary driving force for the inclusion of the alkyl portion of the guest within the pillararene cavity is the CH-π interaction. colab.ws This involves the interaction between the C-H bonds of the guest's alkyl chains (the tert-octyl and ethyl groups of N,N-Diethyl-tert-octylamine) and the electron-rich π-system of the aromatic rings that constitute the pillararene's cavity. colab.ws
Hydrophobic Interactions: When in aqueous media, the hydrophobic effect also plays a crucial role, driving the nonpolar alkyl tail of the guest out of the polar solvent and into the hydrophobic cavity of the host molecule. acs.org
These cooperative interactions—electrostatic or hydrogen bonding at the rim and CH-π/hydrophobic interactions within the cavity—lead to the formation of stable and specific host-guest assemblies. acs.org
Inclusion Complex Formation (e.g., with pillararenes, using di-n-octyl amine and diethyl amine as related guests)
Molecular Recognition Phenomena
Molecular recognition is the specific binding of a guest molecule to a complementary host. Pillararenes exhibit robust recognition capabilities, discerning between potential guests based on their size, shape, and chemical properties. encyclopedia.pub The recognition of tertiary amines and their corresponding ammonium salts by water-soluble pillar kinampark.comarenes has been demonstrated, with binding affinity attributed to the cooperation of multiple electrostatic interactions and hydrophobic interactions. acs.org
The specific structure of N,N-Diethyl-tert-octylamine—with its defined tertiary amine head and a distinctly bulky, branched tert-octyl tail—would be a key determinant in its molecular recognition. Hosts would need a cavity large enough to accommodate the branched octyl group while also presenting appropriate functional groups to interact with the diethylamino head. This allows for high selectivity, as hosts with cavities that are too small or too large would not form stable complexes. researchgate.net This principle of size-selective recognition is fundamental to the application of pillararenes in sensing and separation. colab.ws
Self-Assembly Processes and Morphological Properties
Self-assembly is the spontaneous organization of individual molecules into ordered structures, driven by non-covalent interactions. Amphiphilic molecules, which possess both polar (hydrophilic) and nonpolar (hydrophobic) regions, are particularly prone to self-assembly in solution. researchgate.net N,N-Diethyl-tert-octylamine can be considered an amphiphilic molecule, and its behavior can be inferred from studies on similar long-chain amines like n-octylamine.
Research on mixtures of n-octylamine (NOA) and bis(2-ethylhexyl)phosphoric acid (HDEHP) reveals complex dynamic behavior driven by self-assembly. acs.orgnih.gov As the mole fraction of n-octylamine increases, the system undergoes a significant transformation. acs.orgrsc.org
Initially a transparent liquid, the progressive addition of NOA to HDEHP leads to a steady increase in viscosity. acs.org This suggests the cooperative formation of a supramolecular structure. acs.org At a critical composition of a 1:1 molar ratio (X_NOA = 0.5), the system abruptly transitions into a waxy solid. acs.orgrsc.org This phase transition is explained by a proton transfer from the acidic HDEHP to the basic NOA, forming ion pairs that then assemble into ordered structures. nih.govrsc.org This process is accompanied by a significant change in the dynamic properties of the components, as shown by ¹H NMR spectroscopy and rheometry. acs.orgnih.gov
| NOA Mole Fraction (X_NOA) | Physical State | Dynamic Behavior | Reference |
|---|---|---|---|
| 0 ≤ X_NOA < 0.5 | Transparent Liquid | Progressive increase in viscosity; formation of HDEHP-NOA nanodomains. | acs.orgrsc.org |
| X_NOA = 0.5 | Waxy Solid | Abrupt transition; composition-induced glass-forming behavior; anomalous diffusion. | acs.orgnih.gov |
| X_NOA > 0.5 | Biphasic Samples | Phase separation occurs. | rsc.org |
The self-assembly in the n-octylamine/HDEHP system is a result of specific molecular organization. The primary driving force is the acid-base reaction, which leads to the replacement of loosely associated, hydrogen-bonded HDEHP-HDEHP aggregates with much more strongly bonded HDEHP-NOA aggregates. rsc.orgrsc.org
These aggregates then organize further, driven by the spatial segregation of their alkyl chains from the polar ionic cores. nih.gov At the 1:1 molar ratio, this organization results in the formation of a highly ordered hexagonal bidimensional structure. rsc.org This structure creates unidirectional pathways for the diffusion of molecules, leading to the observed anomalous diffusion properties. kinampark.comacs.org The stability of these local structures is significant, as they are not easily disrupted by increases in temperature. rsc.orgrsc.org The steric compatibility between the apolar chains of the constituent molecules also plays a crucial role in regulating the final molecular organization. rsc.org This principle of organization through the interplay of polar interactions, hydrophobic segregation, and steric effects is a cornerstone of supramolecular chemistry in amphiphilic systems. nih.gov
Dynamic Properties of Self-Assembled Surfactant-Based Mixtures (e.g., n-octylamine)
Integration into Supramolecular Systems Chemistry
In the context of supramolecular systems, the integration of a molecule like N,N-Diethyl-tert-octylamine would be dictated by a balance of intermolecular forces. These include van der Waals interactions from its alkyl chains and potential hydrogen bonding or coordination interactions involving the nitrogen atom. The bulky tert-octyl group, along with the two ethyl groups, would introduce significant steric hindrance, which can be a crucial factor in directing the self-assembly process and determining the final structure and stability of the supramolecular entity. For instance, steric effects can be maximized in proton-bound dimers of certain diamides with tertiary amines containing bulky alkyl groups, influencing the efficiency of exchange reactions within the supramolecular cluster. rsc.org
While detailed studies on N,N-Diethyl-tert-octylamine are lacking, research on other tertiary amines demonstrates their capacity to participate in and influence supramolecular systems. For example, various tertiary amines have been incorporated into supramolecular structures such as iodonium (B1229267) complexes and self-assembled hexameric capsules. rsc.orgbohrium.com In these systems, the tertiary amine can act as a stabilizing Lewis base or as a guest molecule within a host capsule. rsc.orgbohrium.com
Furthermore, the self-assembly of amphiphilic molecules, which possess both hydrophobic and hydrophilic parts, is a cornerstone of supramolecular chemistry. N,N-Diethyl-tert-octylamine, with its large hydrophobic alkyl groups and a polar amine head, can be considered an amphiphilic molecule. The aggregation of such molecules in solution can lead to the formation of various structures like micelles or vesicles. The interplay between local molecular arrangements and dynamics in such self-assembled systems can lead to complex behaviors.
In one area of research, tert-octylamine (B44039) was utilized as a foundational building block in the multi-step synthesis of gradient-type dendrimeric surfactants. mdpi.com This highlights the role of such amines as precursors in creating more complex, functional supramolecular systems.
The table below summarizes potential interaction parameters of N,N-Diethyl-tert-octylamine within a hypothetical supramolecular system, based on general principles and data from related compounds.
| Parameter | Potential Role/Characteristic of N,N-Diethyl-tert-octylamine | Governing Factors |
| Hydrogen Bonding | Acceptor via the nitrogen lone pair | Steric hindrance from alkyl groups, solvent polarity, presence of hydrogen bond donors. |
| Metal Coordination | Ligand for metal ions | Lewis basicity of the nitrogen, steric accessibility, nature of the metal ion. |
| Hydrophobic Effects | Driving force for aggregation in polar solvents | The large tert-octyl and ethyl groups contribute significantly to the hydrophobic character. |
| Steric Influence | Directs the geometry and stability of assemblies | The bulky and branched nature of the tert-octyl group can create specific packing constraints. |
| Guest Potential | Can be encapsulated within larger host molecules | Size and shape complementarity with the host cavity. |
It is important to underscore that the detailed experimental investigation of N,N-Diethyl-tert-octylamine,98 is necessary to fully elucidate its behavior and potential applications within supramolecular systems chemistry. The information presented here is based on extrapolation from related chemical structures and fundamental principles of supramolecular science.
Computational Chemistry and Molecular Modeling of N,n Diethyl Tert Octylamine
Quantum Mechanical Studies
Quantum mechanical (QM) methods are employed to study the electronic properties and reactivity of molecules with high accuracy. For N,N-Diethyl-tert-octylamine, these studies focus on its electronic structure and the energetic profiles of its reactions.
The electronic structure of N,N-Diethyl-tert-octylamine, a tertiary amine, is central to its chemical reactivity. The nitrogen atom possesses a lone pair of electrons, making it a nucleophilic center. Quantum chemical calculations can quantify this reactivity by calculating molecular orbitals and electrostatic potential maps. The highest occupied molecular orbital (HOMO) is typically localized on the nitrogen, indicating it is the primary site for electrophilic attack.
The bulky tert-octyl and ethyl groups attached to the nitrogen atom exert significant steric hindrance and have electron-donating inductive effects. researchgate.net These effects increase the electron density on the nitrogen, enhancing its basicity and nucleophilicity compared to less substituted amines. researchgate.net However, the steric bulk can also impede the approach of reactants, a factor that computational models can quantify. lumenlearning.com Quantum mechanical calculations indicate that for tertiary amines, an increase in the number of hydrocarbon chains attached to the nitrogen atom can result in an increase in inhibition efficiency in certain applications. mdpi.com
Table 1: Computed Chemical Data for N,N-Diethyl-tert-octylamine Below is a table of computational data for N,N-Diethyl-tert-octylamine.
| Property | Value |
| Molecular Formula | C₁₂H₂₇N |
| Molecular Weight | 185.356 g/mol |
| Exact Mass | 185.214349865 |
| Topological Polar Surface Area | 3.2 Ų |
| Rotatable Bond Count | 5 |
| Complexity | 138 |
| XLogP3-AA | 3.7 |
| Data sourced from Guidechem. guidechem.com |
Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate reaction mechanisms. For amines, DFT calculations are instrumental in elucidating the pathways of reactions like nucleophilic substitutions. researchgate.netnih.gov These calculations can map the potential energy surface of a reaction, identifying intermediates, transition states, and determining activation energies. researchgate.net
DFT calculations also allow for the prediction of how solvents influence reaction pathways. researchgate.net The activation energy for a given reaction can vary significantly with the polarity of the solvent, a phenomenon that can be computationally modeled. researchgate.net
Table 2: Illustrative DFT-Calculated Activation Energies for a Hypothetical Amine Nucleophilic Substitution in Different Media This table illustrates how DFT calculations can predict the influence of the reaction medium on activation energy.
| Reaction Medium | Relative Activation Energy (kcal/mol) |
| Gas Phase (Vacuum) | Highest |
| Toluene (Non-polar) | High |
| Acetonitrile (B52724) (Polar Aprotic) | Lowest |
| Based on general findings for nucleophilic substitution reactions of amines. researchgate.netscirp.org |
Electronic Structure and Reactivity Predictions
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. nih.govaps.org These simulations track the motions of atoms and molecules over time, offering insights into conformational dynamics and intermolecular interactions.
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. lumenlearning.com N,N-Diethyl-tert-octylamine, with its five rotatable bonds, can adopt numerous conformations. guidechem.com The bulky tert-octyl group, in particular, significantly restricts the molecule's flexibility due to steric hindrance. lumenlearning.com
MD simulations can explore the potential energy surface of the molecule to identify the most stable, low-energy conformations. researchgate.net These simulations reveal how the ethyl and tert-octyl groups orient themselves to minimize steric clashes. The study of conformational energies in amines can be complex, partly due to effects like negative hyperconjugation arising from the nitrogen's lone pair. researchgate.net Force fields like MM4 have been specifically parameterized to account for these intricacies in amines, enabling more accurate modeling of their geometries and conformational energies. researchgate.net
While primary and secondary amines can form strong hydrogen bonds that are crucial for binding within host molecules like macrocycles, the tertiary amine in N,N-Diethyl-tert-octylamine lacks N-H protons for donation. nih.govsemanticscholar.org However, it can still interact with acidic protons on a host molecule. The formation of ion pairs, triggered by proton transfer from an acidic host to the basic amine guest, can be a powerful recognition tool. rsc.org The stability of such complexes is governed by a combination of electrostatic interactions, hydrogen bonds, and van der Waals forces. The bulky alkyl groups would play a significant role in the specificity and stability of any inclusion complex, fitting into hydrophobic cavities of a macrocyclic host.
The solvent environment has a profound impact on chemical reactions. researchgate.net Continuum solvation models, such as the Polarizable Continuum Model (PCM) and the SMx series, are computational methods used to account for the effects of a solvent without explicitly modeling individual solvent molecules. acs.orgresearchgate.nettandfonline.com These models treat the solvent as a continuous medium with a defined dielectric constant. researchgate.net
For reactions involving amines, where ionic intermediates and transition states are common, polar solvents can dramatically lower activation energies by stabilizing charged species. uregina.ca Quantum mechanical calculations combined with continuum solvation models can predict reaction rates and equilibria in various solvents. scirp.org For instance, studies have shown that for nucleophilic substitution reactions of amines, activation energies decrease with increasing solvent polarity. researchgate.net Semicontinuum models, which combine explicit solvent molecules in the immediate vicinity of the solute with a continuum model for the bulk solvent, can provide even more accurate results, especially when specific interactions like hydrogen bonding are critical. acs.orguregina.canih.gov
Table 3: Common Continuum Solvation Models Used in Amine Reaction Studies
| Model | Description | Key Feature |
| PCM (Polarizable Continuum Model) | A widely used model that creates a solute cavity within a polarizable dielectric continuum. tandfonline.com | Good for modeling the effect of polar solvents on ionic species. uregina.ca |
| COSMO (Conductor-like Screening Model) | Treats the solvent as a perfect conductor, simplifying calculations of the solute-solvent interaction. | Often used for predicting thermodynamic properties like solubility. |
| SMx (Solvation Model family, e.g., SM8T) | A family of models parameterized to reproduce experimental solvation free energies for a wide range of solvents and solutes. | Can predict temperature dependencies of pKa values for amines. researchgate.net |
| IEFPCM (Integral Equation Formalism PCM) | A variant of PCM that is the default in some popular quantum chemistry software. acs.org | Provides robust geometry optimizations in solution. acs.org |
Intermolecular Interactions and Complex Stability (e.g., inclusion complexes of amines with macrocycles)
Advanced In Silico Methodologies
Computational chemistry provides powerful tools for understanding and predicting the behavior of chemical compounds, offering a cost-effective and efficient alternative to traditional experimental methods. For N,N-Diethyl-tert-octylamine, these in silico methodologies can elucidate its environmental interactions, structural characteristics, and potential activities.
Quantitative Structure-Activity Relationships (QSARs) in Environmental Chemistry
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its biological or environmental activity. researchgate.netexcli.de These models are fundamental in environmental chemistry for predicting the fate and effects of chemicals, such as toxicity or biodegradability, thus supporting risk assessment and regulatory decisions. europa.eunih.gov
For aliphatic amines, including tertiary amines like N,N-Diethyl-tert-octylamine, QSAR models have been developed to predict a range of endpoints. In ecotoxicology, QSARs can estimate the acute toxicity of amines to aquatic organisms like the fathead minnow (Pimephales promelas). nih.gov Studies have shown that descriptors such as the octanol-water partition coefficient (log P) and molecular connectivity indices are effective predictors of toxicity for many amines. nih.gov However, it has been noted that the subclass of tertiary amines can sometimes show a poor fit to general amine QSAR models, suggesting that specific structural features may lead to different mechanisms of action or bioavailability. nih.gov
In the context of atmospheric chemistry, QSAR models have been used to predict the enhancing potential of various amines on methanesulfonic acid (MSA)-driven nucleation, a key process in atmospheric particle formation. acs.org By calculating formation free energies (ΔG) for a set of amines, a robust QSAR model can be built to predict these values for a much larger set of compounds, identifying those with the strongest potential impact. acs.org The development of such models relies on identifying relevant molecular descriptors that capture the essential physicochemical properties governing the interaction.
QSAR models are also employed to predict physical properties that influence a chemical's environmental distribution, such as boiling point, which is crucial for assessing its volatility. cmst.eucmst.eu The accuracy of these models is rigorously tested through internal and external validation procedures to ensure their predictive power and reliability for regulatory purposes. europa.eueuropa.eu
Table 1: Examples of QSAR Models and Applications for Amines in Environmental Science
| Model Type | Predicted Endpoint/Property | Relevant Amine Class | Key Descriptors Used | Application |
| Linear Regression | Acute Toxicity (LC50) to Fathead Minnow | Primary, Secondary, and Tertiary Amines | log P, Valence First-Order Connectivity Index (1XV) | Ecotoxicological risk assessment. nih.gov |
| Multiple Linear Regression (MLR) | Normal Boiling Point | Tertiary Liquid Amines | Molecular structure descriptors | Estimation of physical properties for process design and environmental fate modeling. cmst.eucmst.eu |
| QSAR based on ΔG | Enhancing Potential on MSA Nucleation | Atmospheric Amines | Quantum chemically calculated formation free energies | Assessing the impact of amines on atmospheric aerosol formation. acs.org |
| Various | Ready Biodegradability | Various Organic Chemicals | Structural fragments (e.g., tertiary amines, aromatic amines) | Persistence assessment under regulations like REACH. europa.eu |
Chemoinformatic Methods
Chemoinformatics encompasses the storage, retrieval, and analysis of chemical information using computational methods. acs.orgwhiterose.ac.uk These techniques are vital for organizing the vast amount of chemical data and for developing models that relate molecular structure to physical, chemical, and biological properties. whiterose.ac.uk For N,N-Diethyl-tert-octylamine, chemoinformatic tools can be used to calculate a wide array of molecular descriptors that characterize its structure and potential behavior.
The process begins with the unambiguous representation of the chemical structure, often using formats like SMILES (Simplified Molecular-Input Line-Entry System). copernicus.org From this representation, chemoinformatic software can generate hundreds of descriptors. nih.gov These descriptors fall into several categories, including:
Topological Descriptors: Based on the 2D graph of the molecule, such as connectivity indices.
Geometrical Descriptors: Derived from the 3D structure of the molecule, describing its size and shape.
Electronic Descriptors: Related to the distribution of electrons, such as partial atomic charges and polarizability. shef.ac.uk
Physicochemical Descriptors: Calculated properties like logP (lipophilicity) and Topological Polar Surface Area (TPSA). guidechem.com
These descriptors form the basis for building the QSAR models mentioned previously. Chemoinformatic analyses can also involve fragment-based approaches, where the molecule is broken down into constituent functional groups to assess their contribution to a particular property. copernicus.orgmdpi.com For instance, the presence of a tertiary amine group is a key functional group that chemoinformatic tools would identify and use in predictive modeling. copernicus.org Such analyses help in understanding structure-activity relationships, revealing that properties like the number of aromatic rings or the presence of hydrogen bond acceptors can be critical for a compound's activity. unimore.it
Table 2: Selected Chemoinformatic Descriptors for N,N-Diethyl-tert-octylamine
| Descriptor | Value/Type | Description |
| Molecular Formula | C12H27N | The elemental composition of the molecule. guidechem.com |
| Molecular Weight | 185.36 g/mol | The mass of one mole of the substance. guidechem.com |
| XLogP3-AA | 3.7 | A computed value for the octanol-water partition coefficient, indicating lipophilicity. guidechem.com |
| Topological Polar Surface Area (TPSA) | 3.2 Ų | The surface sum over all polar atoms; related to membrane permeability. guidechem.com |
| Rotatable Bond Count | 5 | The number of bonds that allow free rotation, indicating molecular flexibility. guidechem.com |
| Complexity | 138 | A measure of the complexity of the molecular structure. guidechem.com |
| Heavy Atom Count | 13 | The number of non-hydrogen atoms in the molecule. guidechem.com |
Molecular Docking for Interaction Mechanism Elucidation (e.g., N,N-dimethyl-n-octylamine)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. nih.govderpharmachemica.com This method is instrumental in drug discovery and toxicology for elucidating interaction mechanisms at a molecular level. japsonline.com While specific docking studies on N,N-Diethyl-tert-octylamine are not widely published, the methodology can be illustrated using the structurally similar tertiary amine, N,N-dimethyl-n-octylamine.
The molecular docking process involves several key steps:
Receptor and Ligand Preparation: The 3D structure of the receptor protein is obtained from a database like the Protein Data Bank (PDB). nih.gov Water molecules and other non-essential components are typically removed, and the structures of both the receptor and the ligand (e.g., N,N-dimethyl-n-octylamine) are optimized to have realistic bond lengths and angles. nih.govsemanticscholar.org
Defining the Binding Site: A specific region on the receptor, known as the binding pocket or active site, is defined as the target for the docking simulation.
Conformational Sampling and Scoring: The docking algorithm systematically explores various possible conformations of the ligand within the binding site. Each conformation is assigned a "score," which is an estimate of the binding affinity or free energy of binding. japsonline.comnih.gov
Analysis of Results: The resulting docked poses are analyzed to identify the most stable binding mode. The interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are examined to understand the basis of the binding affinity.
For a molecule like N,N-dimethyl-n-octylamine, which has a long, flexible alkyl chain and a tertiary amine headgroup, docking studies would likely reveal significant hydrophobic interactions between the octyl chain and nonpolar amino acid residues in the receptor's binding pocket. japsonline.com The tertiary amine group, being a hydrogen bond acceptor, could also form key interactions. These computational insights provide a hypothesis about the molecular initiating event of a compound's biological or toxicological effect.
Table 3: Generalized Steps in a Molecular Docking Study of an Aliphatic Amine
| Step | Description | Key Considerations | Example Outcome for N,N-dimethyl-n-octylamine |
| 1. System Preparation | Obtain and clean receptor 3D structure. Generate and optimize ligand 3D structure. | Receptor flexibility, ligand protonation state. | Receptor PDB file is processed; N,N-dimethyl-n-octylamine structure is built and energy-minimized. |
| 2. Grid Generation | Define the active site (binding pocket) on the receptor. | Size and location of the grid box must encompass the entire binding site. | A grid box is centered on the known active site of the target protein. |
| 3. Docking Simulation | The algorithm samples ligand poses and scores them based on a scoring function. | Choice of docking algorithm (e.g., Lamarckian Genetic Algorithm) and scoring function. | The simulation yields multiple binding poses ranked by binding energy (e.g., in kcal/mol). japsonline.com |
| 4. Pose Analysis | Analyze the top-scoring pose(s) to identify key intermolecular interactions. | Visual inspection of hydrogen bonds, hydrophobic contacts, and electrostatic interactions. | The octyl chain fits into a hydrophobic pocket, and the nitrogen atom interacts with polar residues at the pocket's edge. |
Predictive Modeling for Chemical Behavior and Properties
Beyond QSAR, a broader range of predictive models can be used to estimate the fundamental physicochemical properties and behaviors of chemicals like N,N-Diethyl-tert-octylamine. These models are often based on quantitative structure-property relationships (QSPRs) and can be developed using various statistical and machine learning techniques, including multiple linear regression (MLR), artificial neural networks (ANN), and support vector machines. cmst.euresearchgate.net
Predictive models are crucial for filling data gaps where experimental measurements are unavailable or difficult to obtain. nih.gov For aliphatic amines, researchers have developed general equations and models to predict a wide array of properties. One study proposed a set of general equations (NPAA and LPAA) that can estimate both nonlinear and linear changes in physicochemical properties for primary, secondary, and tertiary amines with high accuracy. nih.gov These equations use just six molecular parameters, including the number of carbon atoms, to predict properties like critical temperature, critical pressure, liquid density, and surface tension. nih.gov
Other models focus on specific properties. For instance, QSPR models have been successfully developed to predict the normal boiling points of tertiary amines with a high degree of correlation, which is essential for chemical process engineering and environmental modeling. cmst.eucmst.eu Similarly, computational models are increasingly used to predict the pKa of amines, a critical parameter that governs their ionization state and, consequently, their solubility, lipophilicity, and interaction with biological systems. researchgate.net The ability to accurately predict such properties is vital for lead optimization in various fields, from drug discovery to the development of new crop-protection agents. researchgate.netresearchgate.net
Table 4: Predictive Models for Physicochemical Properties of Aliphatic Amines
| Property | Model Type | Key Input Parameters/Descriptors | Relevance for N,N-Diethyl-tert-octylamine |
| Normal Boiling Point | Multiple Linear Regression (MLR) | Molecular structure descriptors | Predicts volatility and phase behavior. cmst.eu |
| pKa (Basicity) | Computational Models | Electronic and stereoelectronic effects | Determines the ionization state in aqueous environments, affecting solubility and bioavailability. researchgate.net |
| Heat Capacity (Cp) | Artificial Neural Network (ANN) | Temperature, molecular weight, concentration | Important for thermodynamic calculations in chemical engineering processes. researchgate.net |
| Various Properties (e.g., density, critical temperature, surface tension) | General Equations (NPAA/LPAA) | Number of carbons (n), SCNE, ΔAOEI, PEI, APEI, GN | Provides a comprehensive physicochemical profile from a limited set of structural parameters. nih.gov |
Advanced Functionalization and Derivatization Strategies for N,n Diethyl Tert Octylamine
Covalent Functionalization Approaches
Covalent functionalization introduces new functional groups onto a molecule, permanently altering its chemical properties. For tertiary amines like N,N-Diethyl-tert-octylamine, these strategies often target the C-H bonds adjacent to the nitrogen atom or utilize the amine itself as a reagent.
Amination reactions involving tertiary amines can proceed through various mechanisms, including C-H functionalization and hydroarylation. Catalytic strategies have been developed for the chemo- and site-selective modification of tertiary amines by cleaving relatively inert C(sp³)–H bonds. chemrxiv.org One approach involves the catalytic oxidation of the tertiary amine to form an enamine intermediate, which can then be converted into a secondary amine analogue bearing different chemical tags. chemrxiv.org
Another method is the hydroarylation of alkenes with aromatic tertiary amines, catalyzed by nonmetal catalysts like [Ph₃C][B(C₆F₅)₄], which generates aniline (B41778) derivatives with high chemo- and regioselectivity. acs.org While many amination methods, such as the SN2 alkylation of ammonia (B1221849) or other amines with alkyl halides, can lead to mixtures of products, more controlled methods are continuously being developed. libretexts.org For instance, base-catalyzed amination of olefins provides an environmentally friendly route to synthesize various β-arylethylamines from primary and secondary amines. researchgate.net
The functionalization of 2D materials like graphene and its derivatives is a key area of research for tailoring their properties. While direct examples using N,N-Diethyl-tert-octylamine are not prevalent in the cited literature, the reaction of the related primary amine, N-octylamine, with fluorographene (FG) serves as an excellent model for amine-based covalent modification of carbonaceous materials. acs.orgsemanticscholar.org
In this process, the alkylamine ligand acts as a nucleophile, attacking the electrophilic centers on the fluorographene sheet. semanticscholar.orgnih.gov This nucleophilic substitution reaction (Sɴ2) leads to the covalent attachment of the octylamine (B49996) molecules to the graphene plane, displacing fluorine atoms. semanticscholar.orgresearchgate.net The successful grafting of the amine is confirmed through various analytical techniques, including X-ray Photoelectron Spectroscopy (XPS), Fourier-transform infrared spectroscopy (FT-IR), and Raman spectroscopy. semanticscholar.orgnih.gov This covalent functionalization transforms the properties of the material, for instance, by incorporating nitrogen heteroatoms into the graphitic network, which can significantly enhance properties like the nonlinear optical (NLO) response. semanticscholar.org
Amines are widely used for both the modification of existing polymers and the chemical recycling of plastics through depolymerization. The aminolysis of poly(ethylene terephthalate) (PET) is a significant strategy for chemical recycling. Research has demonstrated the effective depolymerization of PET using n-octylamine at 130 °C. mdpi.comsciety.orgresearchgate.net This reaction yields N,N′-di(n-octyl) terephthalamide (B1206420), a value-added chemical, in high yields (>90%). mdpi.comsciety.orgresearchgate.net While the reaction can proceed without a catalyst, the presence of a catalyst like CpTiCl₃ (Cp = C₅Me₅) can facilitate the conversion with excellent selectivity. mdpi.comresearchgate.net
The results below summarize the catalytic depolymerization of PET with n-octylamine.
| Run | PET Source | Time (h) | Yield (%) of N,N′-di(n-octyl) terephthalamide |
|---|---|---|---|
| 1 | Bottle | 24 | 95 |
| 2 | Bottle | 48 | 95 |
| 3 | Powder | 24 | 96 |
| 4 | Powder | 48 | 95 |
| 5 | Bottle | 48 | 25 |
*Reaction conducted in the absence of a catalyst. Yield determined by ¹H NMR.
Beyond depolymerization, n-octylamine is also used to modify polymers to create new materials. For example, it can be reacted with poly(isobutylene-alt-maleic anhydride) to synthesize functionalized amphiphilic polymers used for coating quantum dots. calis.edu.cn It has also been used in the post-modification of Ring-Opening Metathesis Polymerization (ROMP) polymers. researchgate.net
Reactions with Carbonaceous Materials (e.g., functionalization of fluorographene with N-octylamine to form graphene derivatives)
Tailoring Functional Group Content and Distribution (e.g., for graphene derivatives)
A key goal in materials science is the ability to precisely control the chemical composition of a material to fine-tune its properties. In the functionalization of fluorographene with N-octylamine, the degree of functionalization—that is, the atomic content of nitrogen and the remaining fluorine—can be tailored by controlling the reaction conditions. acs.orgsemanticscholar.orgacs.org
By adjusting the reaction time, researchers can control the extent of nucleophilic substitution, thereby determining the final F/N atomic ratio in the graphene derivative. semanticscholar.orgnih.gov For instance, reacting N-octylamine with fluorographene for short periods (e.g., 20-30 minutes) results in a derivative with a relatively high fluorine content and lower nitrogen content. acs.orgresearchgate.net Extending the reaction time to several hours (e.g., 6 to 24 hours) leads to a significant decrease in fluorine content and a corresponding increase in the nitrogen content, up to 8.1 at%. semanticscholar.orgresearchgate.net This tunability allows for the creation of a wide portfolio of graphene derivatives with custom-tailored properties from a single precursor. semanticscholar.org
The table below illustrates how reaction time affects the atomic composition of N-octylamine-functionalized fluorographene.
| Sample | Reaction Time | F (at%) | N (at%) | O (at%) | C (at%) |
|---|---|---|---|---|---|
| Pristine FG | 0 min | 55.0 | 0.0 | 4.0 | 41.0 |
| FG-OA | 20 min | 21.0 | 2.9 | 6.1 | 70.0 |
| FG-OA | 24 h | 2.3 | 8.1 | 6.6 | 83.0 |
Chemo- and Regioselective Functionalization Techniques
Chemo- and regioselectivity are critical for the precise functionalization of complex molecules, ensuring that reactions occur at the desired functional group and position. For amines, achieving selectivity can be challenging due to the multiple reactive sites, such as the N-H bonds in primary/secondary amines and the α-C-H bonds in all alkylamines.
Advanced catalytic systems have been developed to address this. For tertiary amines, photocatalytic methods can achieve controllable α-functionalization, where the regioselectivity can be tuned by minor changes to the reaction conditions. acs.org A significant challenge in the functionalization of benzylamines, for example, is controlling the reaction to occur at the N-benzylic position instead of the N-alkyl groups. A synergistic approach using single electron transfer (SET) and hydrogen atom transfer (HAT) catalysis has been shown to completely switch the regioselectivity from the N-methyl group to the N-benzylic Csp³–H position. rsc.org This high level of control enables the late-stage functionalization of complex molecules, including pharmaceuticals. rsc.org Similarly, multicomponent cycloaromatization reactions can provide excellent chemo- and regioselectivity for synthesizing complex polyaryl amines. nih.gov
Controlled Functionalization Mechanisms (e.g., solvent effects and reaction time for graphene derivatization)
The mechanism of a chemical reaction and the factors that control it are fundamental to achieving desired outcomes. In the covalent functionalization of fluorographene (FG) with N-octylamine, both solvent choice and reaction time are critical parameters for controlling the derivatization process. acs.orgacs.org
The choice of solvent can dramatically alter the reaction rate and pathway. For example, the reaction of FG with N-octylamine proceeds rapidly in a solvent like N,N-dimethylformamide (DMF). acs.org Within 20 minutes, significant attachment of the octylamine chains is observed. acs.org In contrast, using a more inert, non-defluorinating solvent such as o-dichlorobenzene (o-DCB) results in a much slower reaction. acs.org This difference in reactivity allows for fine control over the degree of functionalization. DFT calculations have shown that energy profiles for the Sɴ2 reaction differ significantly between the gas phase and in solvents, highlighting the solvent's active role. acs.org
Reaction time, as discussed previously, directly controls the extent of substitution. researchgate.net Short reaction times yield partially functionalized derivatives with substantial remaining fluorine, while longer times lead to more extensive substitution and higher nitrogen content. acs.orgresearchgate.net This temporal control, combined with solvent effects, provides a robust toolkit for producing graphene derivatives with a predefined composition and, consequently, tailored chemical and physical properties. acs.orgsemanticscholar.org
Advanced Analytical Methodologies for Characterization of N,n Diethyl Tert Octylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and chemical environment of atoms within a molecule.
The definitive structure of N,N-Diethyl-tert-octylamine can be confirmed using a combination of ¹H and ¹³C NMR spectroscopy. Each nucleus in a unique chemical environment produces a distinct signal, and the pattern of these signals allows for a complete structural map of the molecule.
¹H NMR Spectroscopy : In the ¹H NMR spectrum of N,N-Diethyl-tert-octylamine, one would expect to see signals corresponding to the protons of the two ethyl groups and the tert-octyl group. The ethyl group protons would appear as a quartet (for the -CH₂- group adjacent to the methyl group) and a triplet (for the -CH₃ group). The complex tert-octyl group, which is a 1,1,3,3-tetramethylbutyl group, would show distinct singlets for the methyl protons and a signal for the methylene (B1212753) (-CH₂-) protons. The integration of these signals would correspond to the number of protons in each group.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in N,N-Diethyl-tert-octylamine would yield a separate peak. This allows for the unambiguous identification of the quaternary carbons, the methylene carbons, and the methyl carbons of the tert-octyl and ethyl groups. For instance, the carbon atoms directly bonded to the nitrogen atom would be shifted downfield due to the electron-withdrawing effect of the nitrogen. While specific spectral data for N,N-Diethyl-tert-octylamine is not publicly available from the supplier sigmaaldrich.com, data from its precursor, tert-octylamine (B44039), shows characteristic signals that can be used as a baseline for predicting the spectrum of the diethyl-substituted compound. nih.govchemicalbook.com
2D NMR Techniques : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would show correlations between coupled protons (e.g., between the -CH₂- and -CH₃ protons of the ethyl groups), while an HSQC spectrum would link each proton signal to its directly attached carbon atom, confirming assignments made in the 1D spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N,N-Diethyl-tert-octylamine This table presents hypothetical data based on known chemical shift ranges for similar amine structures.
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NMR spectroscopy is an invaluable tool for monitoring the progress of chemical reactions in real-time or through quenched sampling. By tracking the disappearance of reactant signals and the appearance of product signals, one can determine reaction kinetics and elucidate mechanisms.
A relevant application is the study of hydrothermal reactions of amines, which are important in understanding organic compound decomposition in hot water environments. nii.ac.jp In a hypothetical study involving N,N-Diethyl-tert-octylamine, a sealed NMR tube containing the amine in D₂O could be heated, and spectra could be acquired at various time intervals. Researchers could monitor the decrease in the intensity of the characteristic peaks of N,N-Diethyl-tert-octylamine and the simultaneous emergence of new peaks corresponding to decomposition products.
Studies on simpler amines like n-octylamine under similar conditions show that the initial step is often the hydrolytic cleavage of the C-N bond, producing an alcohol (e.g., octanol) and an ammonium (B1175870) species. nii.ac.jp Subsequent reactions can include the formation of alkenes (e.g., octene) through elimination. nii.ac.jp NMR analysis is crucial for distinguishing between isomers that may form during these reactions. nii.ac.jp
Table 2: Hypothetical NMR Monitoring of N,N-Diethyl-tert-octylamine Hydrothermal Decomposition
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Diffusion-ordered NMR spectroscopy (DOSY) is a technique that separates the NMR signals of different species in a mixture based on their diffusion coefficients. The diffusion coefficient (D) is related to the size and shape of a molecule (hydrodynamic radius), allowing for the analysis of molecular aggregation, binding, and solution dynamics.
In a DOSY experiment, a series of ¹H NMR spectra are acquired with varying magnetic field gradient strengths. The signal intensity (I) of a given peak decays as the gradient strength (g) increases, following the Stejskal-Tanner equation:
I = I₀ exp(-Dγ²g²δ²(Δ - δ/3))
where I₀ is the initial intensity, γ is the gyromagnetic ratio, δ is the duration of the gradient pulse, and Δ is the diffusion time. nih.gov By fitting the experimental data to this equation, the diffusion coefficient D can be calculated for each species in the solution. nih.gov
For N,N-Diethyl-tert-octylamine, a DOSY experiment would yield a single diffusion coefficient corresponding to its monomeric state in a given solvent. If the amine were to participate in the formation of larger aggregates or nanoparticles, additional signals with significantly lower diffusion coefficients would appear in the DOSY spectrum. This method is highly effective for characterizing the self-association of molecules or their interaction with other species in solution. berkeley.edursc.org
Reaction Monitoring and Kinetic Studies (e.g., hydrothermal reactions of amines)
Mass Spectrometry Techniques
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining molecular weight, assessing purity, and investigating reaction mechanisms.
Upon ionization, typically via Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS), N,N-Diethyl-tert-octylamine (C₁₂H₂₇N, molecular weight: 185.36 g/mol ) would be detected as a protonated molecule [M+H]⁺ at an m/z of approximately 186.37. The high resolution of modern mass spectrometers allows for the determination of the elemental composition from the exact mass.
In addition to the molecular ion, mass spectrometry produces a fragmentation pattern that serves as a molecular fingerprint. While specific fragmentation data for N,N-Diethyl-tert-octylamine is not readily published, analysis of its precursor, tert-octylamine, shows a characteristic base peak at m/z 58, corresponding to the stable [C₃H₈N]⁺ fragment resulting from alpha-cleavage. nih.gov For N,N-Diethyl-tert-octylamine, characteristic fragments would be expected from the loss of ethyl groups (loss of 29 Da) or cleavage of the tert-octyl group. GC-MS is particularly useful for assessing purity, as volatile impurities would be separated chromatographically and identified by their unique mass spectra.
Table 3: Predicted ESI-MS Fragments for N,N-Diethyl-tert-octylamine
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Mass spectrometry, particularly ESI-MS, can be used to study rapid ion-molecule reactions that occur within charged microdroplets. The unique environment at the gas-liquid interface of these droplets can dramatically accelerate reaction rates compared to bulk solution. rsc.org
A notable example is the reaction of amines with carbon dioxide. Studies have shown that when a solution of an amine is electrosprayed, it can react with ambient CO₂ to form a carbamic acid. rsc.org This product is observed in the mass spectrum as [M-H+CO₂]⁻. Tandem mass spectrometry (MS/MS) is then used to fragment this ion, confirming its covalent structure and distinguishing it from a simple non-covalent complex. rsc.org The proposed mechanism involves the formation of a superacid at the droplet interface, which protonates CO₂, making it highly susceptible to nucleophilic attack by the amine. rsc.org This methodology could be directly applied to investigate the reactivity of N,N-Diethyl-tert-octylamine with CO₂ and other electrophiles.
Furthermore, techniques like Desorption Electrospray Ionization (DESI) can be used to study heterogeneous ion-molecule reactions on surfaces. For example, reactions of alkylamines such as n-octylamine with analytes like benzaldehyde (B42025) on a surface can be initiated and the resulting imine products detected in real-time, providing mechanistic insights into surface chemistry. researchgate.net
MALDI-TOF and ESI-MS for Complex Formation (e.g., inclusion complexes)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Mass Spectrometry (ESI-MS) are powerful tools for the characterization of supramolecular structures, such as inclusion complexes involving amine guests. nih.gov These techniques are particularly adept at confirming the formation of host-guest complexes and determining their stoichiometry. cyclolab.hu
In the analysis of inclusion complexes, ESI-MS can detect the formation of stable complex ions in the gas phase, which suggests that such complexes pre-exist in the solution. researchgate.net For instance, studies on pillar mdpi.comarenes, a class of macrocyclic host molecules, have utilized ESI-MS to confirm the formation of inclusion complexes with various amine guests. Research has shown that host-guest complex formation between selected pillar mdpi.comarenes and guests like di-n-octyl amine and diethyl amine can be confirmed by both MALDI-TOF and ESI-MS analyses. researchgate.netresearchgate.net ESI-MS analysis of pillar mdpi.comarene complexes with di-n-octyl amine (GB) and diethyl amine (GC) showed intense peaks corresponding to [pillar mdpi.comarene@GB+H]+ and [pillar mdpi.comarene@GC+H]+, respectively, confirming the 1:1 stoichiometry of the inclusion complexes. researchgate.net
These mass spectrometry techniques provide definitive evidence for complexation, which is crucial for understanding the molecular recognition processes involving tertiary amines like N,N-Diethyl-tert-octylamine. nih.govresearchgate.net
Table 1: ESI-MS Data for Pillar mdpi.comarene Inclusion Complexes with Amine Guests
| Host | Guest Compound | Guest Abbreviation | Observed Complex Ion | Reference |
|---|---|---|---|---|
| Pillar mdpi.comarene | di-n-octyl amine | GB | [pillar mdpi.comarene@GB+H]⁺ | researchgate.net |
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for elucidating the structural and electronic properties of N,N-Diethyl-tert-octylamine, especially when it is incorporated into larger molecular frameworks or onto material surfaces.
Infrared (IR) and Raman Spectroscopy (e.g., functionalized graphene derivatives)
Infrared (IR) and Raman spectroscopy are fundamental techniques for identifying functional groups and characterizing the structural changes in materials upon functionalization with amines. In the context of graphene derivatives functionalized with n-octylamine, a close structural analogue, these methods confirm the covalent attachment of the alkylamine to the graphene lattice. mdpi.comresearchgate.netresearchgate.net
FT-IR spectra of octylamine-functionalized fluorographene (FG-OA) show characteristic peaks that are absent in pristine fluorographene (FG). researchgate.net These include C-H stretching vibrations from the octyl chains. researchgate.net Similarly, Raman spectroscopy is highly sensitive to changes in the carbon lattice of graphene. The intensity ratio of the D band (disorder-induced) to the G band (graphitic) (ID/IG) is a key indicator of the degree of functionalization and the introduction of sp³-hybridized carbon atoms. acs.org For n-octylamine-functionalized graphene derivatives, high ID/IG ratios (e.g., ~1.3-1.4) indicate a high degree of functionalization. acs.org
Table 2: Key Spectroscopic Features in the Analysis of n-Octylamine Functionalized Graphene
| Technique | Spectral Feature | Observation / Interpretation | Reference |
|---|---|---|---|
| FT-IR | C-H stretching peaks | Appearance confirms the presence of the octylamine (B49996) alkyl chains on the graphene surface. | researchgate.net |
| Raman | ID/IG Ratio | High ratios (~1.3-1.4) indicate a high degree of covalent functionalization and increased structural defects in the graphene lattice. | acs.org |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States (e.g., functionalized graphene, catalysts)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical states of those elements within the top 10 nm of a material's surface. thermofisher.comnih.gov It is exceptionally valuable for analyzing functionalized materials and catalysts where surface chemistry dictates performance. thermofisher.com
In studies of fluorographene functionalized with n-octylamine, XPS is used to track the progress of the nucleophilic substitution reaction. researchgate.net High-resolution XPS spectra of the C 1s region can distinguish between different carbon bonding environments (e.g., C-C, C-N, C-F). The N 1s spectrum confirms the incorporation of nitrogen from the amine onto the graphene sheet. researchgate.netacs.org By monitoring the atomic percentages of fluorine and nitrogen, the degree of functionalization can be precisely controlled. For example, by varying the reaction time of fluorographene with n-octylamine, graphene derivatives with nitrogen content ranging from 2.5% to 7.5% and fluorine content from 31.5% to 3.5% have been synthesized. researchgate.netacs.org This control over the F/N atomic content is critical for tuning the material's properties. acs.org
XPS is also crucial in catalysis, for instance, in characterizing NiCu/Al₂O₃ catalysts used in amination reactions, where it reveals the surface composition and oxidation states of the active metals. researchgate.net
Table 3: Atomic Content of n-Octylamine Functionalized Fluorographene (FG-OA) at Different Reaction Times Determined by XPS
| Sample | F (at. %) | N (at. %) | O (at. %) | C (at. %) | F/N Ratio | Reference |
|---|---|---|---|---|---|---|
| Pristine FG | 58.8 | 0.0 | 4.8 | 36.4 | - | researchgate.net |
| FG-OA 20 min | 21.5 | 3.7 | 7.9 | 66.9 | 5.81 | acs.org |
| FG-OA 30 min | 14.0 | 5.4 | 8.8 | 71.8 | 2.59 | acs.org |
| FG-OA 6 h | 3.5 | 7.5 | 10.1 | 78.9 | 0.47 | acs.org |
UV-Visible Spectrophotometry (e.g., for concentration determination in extraction processes)
UV-Visible spectrophotometry is a widely used, simple, and cost-effective technique for the quantitative determination of compounds, particularly in solution. mdpi.com It is often employed in extraction processes to measure the concentration of an analyte that has been transferred from one phase to another.
Long-chain amines like N,N-Diethyl-tert-octylamine can act as extractants in liquid-phase microextraction methods. For example, N,N-dimethyl-n-octylamine has been used as an extraction solvent to separate and enrich quercetin (B1663063) from sample solutions. mdpi.com The concentration of the extracted quercetin was then determined using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax) of 382.5 nm. mdpi.com This method demonstrates high sensitivity, with a calculated limit of detection (LOD) of 0.07 µg·mL⁻¹ and a limit of quantification (LOQ) of 0.24 µg·mL⁻¹. mdpi.com Similarly, octylamine has been used as a switchable-hydrophilicity solvent in microextraction for the determination of Sudan I dye, which was monitored at a wavelength of 445.0 nm. neu.edu.tr
Table 4: UV-Vis Spectrophotometry for Analyte Determination After Extraction with Octylamines
| Extractant | Analyte | λmax | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|---|
| N,N-dimethyl-n-octylamine | Quercetin | 382.5 nm | 0.07 µg·mL⁻¹ | 0.24 µg·mL⁻¹ | mdpi.com |
Microscopic and Diffraction Techniques
Transmission Electron Microscopy (TEM) for Morphological Studies (e.g., functionalized graphene, catalysts)
Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides detailed morphological and structural information about nanomaterials. It is essential for visualizing the effects of chemical functionalization on the structure of materials like graphene and for determining the size, shape, and distribution of nanoparticles in catalysts. researchgate.netcore.ac.ukrsc.org
When graphene is functionalized with molecules like n-octylamine, its morphology changes. TEM images of n-octylamine-functionalized fluorographene reveal thin, crumpled layers, confirming the exfoliation of the parent graphite (B72142) and the modification of the sheets. researchgate.net The functionalization can lead to a more wrinkled surface compared to the relatively smooth sheets of the starting material. ias.ac.in
In catalysis, TEM is used to assess the dispersion and size of metal nanoparticles on a support, which are critical factors for catalytic activity. rsc.orgtue.nl For example, in Au-Pd/Al₂O₃ catalysts, TEM analysis confirmed the formation of alloyed nanoparticles with an average particle size of 2.9 nm. rsc.org
X-ray Diffraction (XRD) for Crystalline Structure Analysis (e.g., catalysts)
X-ray Diffraction (XRD) is a cornerstone technique for determining the atomic and molecular structure of crystalline materials. While N,N-Diethyl-tert-octylamine is a liquid under standard conditions, XRD becomes highly relevant when the amine is part of a solid, crystalline material, such as a metal-organic complex or a heterogeneous catalyst. In these contexts, the amine can act as a ligand, a structure-directing agent, or a base in catalyst preparation.
Although specific crystallographic data for a catalyst based solely on N,N-Diethyl-tert-octylamine is not publicly documented, the methodology remains standard. A typical XRD analysis of a crystalline amine-containing catalyst or complex would yield detailed structural parameters.
Interactive Table 1: Representative Crystallographic Data for a Chiral Cobalt(III) Complex Containing a Tertiary Amine Moiety.
This table illustrates the type of data obtained from a single-crystal XRD analysis of a relevant metal-amine complex.
| Parameter | Value |
| Chemical Formula | C₄₄H₅₈ClCoN₄O₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 12.863(3) |
| b (Å) | 18.254(4) |
| c (Å) | 18.734(4) |
| Volume (ų) | 4396.9(16) |
| Z (formula units/cell) | 4 |
| Data Source | semanticscholar.org |
Neutron Scattering Techniques for Structural and Dynamical Studies (e.g., neutron reflectometry for deuterated amines)
Neutron scattering is an exceptionally powerful technique for investigating the structure and dynamics of soft matter and interfacial systems. Unlike X-rays, which interact with electrons, neutrons scatter from atomic nuclei. A key advantage of this technique is the significant difference in scattering length between hydrogen and its isotope, deuterium. This allows for "contrast variation" studies, where specific components of a complex mixture can be highlighted or made "invisible" to neutrons by selective deuteration. mdpi.comnih.gov
For studies involving N,N-Diethyl-tert-octylamine, perdeuteration (replacement of all hydrogen atoms with deuterium) of the amine or other components in a mixture is a critical first step. Methods for deuterating amines, often starting from an amide precursor followed by reduction with a deuterated reducing agent like Lithium Aluminium Deuteride (LiAlD₄), have been developed. epj-conferences.org While some mild deuteration methods are unsuitable for tertiary arylamines mdpi.comresearchgate.net, specific protocols for alkyl amines are available.
Neutron reflectometry (NR) is a specific neutron scattering technique used to probe the structure of thin films and interfaces with nanometer resolution. aip.org In a system containing N,N-Diethyl-tert-octylamine, NR could be used to study its adsorption at a liquid-air or liquid-solid interface. By selectively deuterating the amine, its concentration profile perpendicular to the interface, the thickness of the adsorbed layer, and its orientation can be determined. For example, NR has been employed to study the pH-responsive behavior of polymer films containing tertiary amine groups, revealing changes in layer thickness and solvent content as the amines are protonated or deprotonated. aip.org
Interactive Table 2: Neutron Scattering Length Densities (SLD) for Contrast Variation.
This table demonstrates the principle of contrast matching. The SLD of a solvent (like a D₂O/H₂O mixture) can be adjusted to match that of one component, effectively making it invisible to neutrons and highlighting the structure of the other component.
| Component | Condition | SLD (10⁻⁶ Å⁻²) |
| Alkyl Chain (C₁₂H₂₅) | Hydrogenated | -0.49 |
| Alkyl Chain (C₁₂D₂₅) | Deuterated | +6.95 |
| Water (H₂O) | Hydrogenated | -0.56 |
| Heavy Water (D₂O) | Deuterated | +6.34 |
| Data Source | Calculated from standard values |
Rheological Measurements for Viscoelastic Properties (e.g., surfactant mixtures)
Rheology is the study of the flow of matter, primarily in a liquid state, but also as "soft solids." When N,N-Diethyl-tert-octylamine is used as a surfactant or co-surfactant, it can form complex, self-assembled structures in solution, such as micelles. The morphology of these aggregates dictates the macroscopic flow behavior (rheology) of the fluid.
Tertiary amines are particularly interesting as pH-responsive surfactants. rsc.org At low pH, the amine headgroup becomes protonated (R₃N + H⁺ ⇌ R₃NH⁺), acquiring a positive charge. This charge alters the electrostatic interactions between surfactant molecules, which can trigger a transformation in the shape of the micelles. A common and dramatic transition is from small, spherical micelles, which result in a low-viscosity, water-like fluid, to long, entangled wormlike micelles. rsc.orgrsc.org These entangled networks impart significant viscoelasticity to the solution, causing it to behave like a gel. rsc.org
Rheological measurements, typically performed with a rheometer, quantify these properties.
Steady Shear Rheology: Measures viscosity as a function of shear rate. Solutions of wormlike micelles typically exhibit shear-thinning behavior, where viscosity decreases at higher shear rates. The zero-shear viscosity (η₀) is a key parameter representing the viscosity at rest.
Oscillatory Rheology: Measures the viscoelastic properties by applying a small, oscillating strain. This yields the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component. In a viscoelastic gel, G' is typically greater than G'' at low frequencies.
Studies on simple tertiary amine surfactants like N,N-dimethyl oleoaminde-propylamine have shown that by decreasing the pH, the system can transition from vesicles to spherical micelles and finally to viscoelastic wormlike micelles, with a corresponding dramatic increase in viscosity. rsc.org
Interactive Table 3: pH-Dependent Rheological Properties of a Model Tertiary Amine Surfactant System.
This table illustrates the typical change in zero-shear viscosity (η₀) as a function of pH, reflecting the microstructural transitions from spherical to wormlike micelles.
| pH | Dominant Micelle Structure | Zero-Shear Viscosity (η₀) (Pa·s) |
| 8.0 | Vesicles / Spherical Micelles | ~0.001 (Water-like) |
| 6.8 | Transitioning | 0.1 |
| 6.0 | Short Wormlike Micelles | 15 |
| 5.5 | Entangled Wormlike Micelles | 120 |
| 5.0 | Entangled Wormlike Micelles | 250 |
| Data Source | Adapted from findings in rsc.orgrsc.org |
Industrial Chemistry and Process Relevance of N,n Diethyl Tert Octylamine Academic Perspective
Chemical Intermediate in Industrial Syntheses
N,N-Diethyl-tert-octylamine, a sterically hindered tertiary amine, serves as a valuable chemical intermediate in various industrial syntheses. Its structural characteristics, featuring a bulky tert-octyl group, influence its reactivity and utility in the production of specialized chemicals. While direct public domain documentation for N,N-Diethyl-tert-octylamine is limited, the applications of its primary amine precursor, tert-octylamine (B44039), provide a strong indication of its potential roles.
Tert-octylamine is a known key intermediate in the synthesis of hindered amine light stabilizers (HALS), such as Light Stabilizer 944. mpg.desigmaaldrich.comgoogle.compatsnap.com These stabilizers are crucial additives in polymers like polyethylene (B3416737) and polypropylene (B1209903) to protect them from degradation by UV light. google.com The production process for the intermediate of Light Stabilizer 944 involves reacting tert-octylamine with cyanuric chloride. mpg.de Given this, N,N-Diethyl-tert-octylamine could potentially be explored in the synthesis of novel HALS or other polymer additives where its specific steric and electronic properties could offer advantages.
In the broader context of industrial applications, tertiary amines are integral to the production of a wide range of products, including surfactants, polymers, and pharmaceuticals. 360iresearch.com Long-chain tertiary amines, in particular, are used as emulsifiers, corrosion inhibitors, and pH adjusters in various formulations. 360iresearch.com For instance, N,N-dimethylhexadecylamine, another long-chain tertiary amine, is a precursor for pesticide intermediates and plastic additives. 360iresearch.com This suggests a potential application for N,N-Diethyl-tert-octylamine in similar areas, where it could act as a building block for complex molecules. The synthesis of N,N-diethyl-tert-octylamine itself can be achieved through the reaction of tert-octylamine with diethyl sulfate (B86663). 360iresearch.com
While specific examples of N,N-Diethyl-tert-octylamine in resin and pharmaceutical synthesis are not extensively documented in publicly available literature, the general reactivity of tertiary amines as catalysts and intermediates is well-established. They can participate in various organic reactions, and their specific structure can influence reaction pathways and product selectivity.
Separation and Extraction Processes
Tertiary amines, including structures analogous to N,N-Diethyl-tert-octylamine, are widely employed in various separation and extraction processes due to their ability to form complexes with specific molecules. Their effectiveness is often dictated by the nature of the alkyl groups attached to the nitrogen atom.
Reactive extraction is a technique used for the separation of carboxylic acids from aqueous solutions, which is a common challenge in fermentation processes. Tertiary amines are effective extractants in this context. For example, the reactive extraction of propionic acid has been successfully demonstrated using tri-n-octylamine and tri-n-butylamine. In these systems, the amine, dissolved in a suitable organic diluent, reacts with the carboxylic acid to form an acid-amine complex that is soluble in the organic phase. This facilitates the transfer of the acid from the aqueous to the organic phase. The choice of diluent, such as 1-octanol, can significantly impact the extraction efficiency.
Distribution Coefficient (K_D): A measure of the distribution of a solute between two immiscible phases.
Equilibrium Complexation Constant (K_E): A constant that describes the equilibrium of the complex formation reaction.
Interactive Data Table: Comparison of Extractants for Propionic Acid
| Extractant | Diluent | Distribution Coefficient (K_D) | Equilibrium Complexation Constant (K_E) (m³/kmol) | Reference |
| Tri-n-octylamine (TOA) | 1-octanol | 14.09 | 25.67 | |
| Aliquat 336 | 1-octanol | - | 3.58 | |
| Tri-n-butylphosphate (TBP) | 1-octanol | - | 2.36 |
Liquid-phase microextraction (LPME) is a miniaturized sample preparation technique that utilizes a small amount of solvent to extract analytes from a larger sample volume. N,N-dimethyl-n-octylamine, a tertiary amine with a similar structure to N,N-Diethyl-tert-octylamine, has been employed as an extraction solvent in switchable solvent-based LPME. scribd.com This environmentally friendly method has been used for the determination of cadmium ions in water samples. scribd.com The switchable nature of the solvent, which can change its polarity in response to a trigger like CO2, facilitates the extraction and subsequent analysis. scribd.com This approach has also been applied to the determination of quercetin (B1663063) in food samples. orgsyn.org
The mechanism of solvent extraction using tertiary amines often involves the formation of an ion-association complex. In acidic solutions, the tertiary amine is protonated, forming a cationic species. This cation can then pair with an anionic species present in the aqueous phase, allowing the transfer of the anion into the organic phase. This principle is fundamental to the extraction of various metal ions from acidic solutions. For instance, tri-n-octylamine has been investigated for the solvent extraction of numerous elements from hydrochloric, nitric, and sulfuric acid solutions. The extraction process is understood as an ion-exchange association between the protonated amine and the anionic metal complexes.
Liquid-Phase Microextraction (e.g., N,N-dimethyl-n-octylamine as an extraction solvent)
Process Efficiency and Scalability Considerations in Industrial Production
The synthesis of tert-octylamine can be achieved through a Ritter reaction, where diisobutylene reacts with acetonitrile (B52724) in the presence of concentrated sulfuric acid to form N-tert-octylacetamide, which is then hydrolyzed to yield the final product. rsc.org Innovations in this process aim to improve yield, reduce costs, and simplify post-treatment, making it more suitable for industrial-scale production. rsc.org For instance, using a solvent-free method with a phase transfer catalyst for the amidation step can increase the yield and reduce environmental impact. patsnap.com
For long-chain tertiary amines in general, industrial synthesis often involves the reductive amination of aldehydes or ketones. mpg.de The transformation of undecanal (B90771) with diethylamine (B46881) to produce N,N-diethylundecylamine is an example of such a process. mpg.de The efficiency and scalability of these processes are influenced by factors such as the choice of catalyst, solvent system, reaction temperature, and pressure. Continuous production processes, as opposed to batch processes, can offer advantages in terms of throughput and consistency. For example, a continuous process for producing the intermediate for Light Stabilizer 944 using a tubular reactor has been shown to significantly shorten the synthesis cycle. mpg.de
Interactive Data Table: Industrial Synthesis Parameters for n-Octylamine
| Parameter | Range | Optimal Value | Reference |
| Molar Ratio (n-Caprylic alcohol:Liquefied ammonia) | 1:4 to 1:10 | 1:6 | google.com |
| Reaction Pressure (MPa) | 0.5 to 2 | 1.4 | google.com |
| Bed Layer Temperature (°C) | 120 to 250 | 160 | google.com |
| Space Velocity (h⁻¹) | 20 to 40 | 30 | google.com |
Sustainable Chemistry and Industrial Green Practices
The principles of green chemistry are increasingly influencing the chemical industry, with a focus on developing more environmentally benign and sustainable processes. For the synthesis and application of N,N-Diethyl-tert-octylamine and related compounds, several green chemistry principles are relevant.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product.
Use of Catalysis: Catalytic reagents are generally superior to stoichiometric reagents as they can be used in small amounts and can be recycled. Boric acid, for example, has been used as an environmentally friendly catalyst for the amidation of cinnamic acid with diethylamine. researchgate.net
Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives. Water is an ideal green solvent, and research is ongoing to perform more reactions in aqueous media. Solvent-free reaction conditions are even more desirable.
Reduce Derivatives: Unnecessary derivatization steps should be avoided as they require additional reagents and generate waste.
In the context of tertiary amines, CO2-responsive materials represent a green application. scribd.comrsc.org These materials can switch their properties in response to the addition or removal of CO2, which is an abundant and non-toxic trigger. scribd.com This has applications in creating switchable surfactants and polymers. scribd.com
The synthesis of amines from renewable feedstocks is another key area of green chemistry. For example, the production of N,N-diethylundecylamine from undecanal, which can be derived from plant oils, is a step towards more sustainable chemical manufacturing. mpg.de Furthermore, the use of biocatalysts, such as enzymes, in the synthesis of amines can lead to milder reaction conditions and higher selectivity, reducing the environmental impact. sigmaaldrich.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
